Atractylenolide Iii
Description
Origin and Ethnobotanical Significance in Traditional Medicine Systems
Atractylenolide III is a naturally occurring chemical compound predominantly isolated from the rhizomes of plants in the Atractylodes genus, which are members of the Asteraceae family. sigmaaldrich.comsigmaaldrich.com The primary botanical source of this compound is Atractylodes macrocephala Koidz, commonly known as Bai Zhu or largehead atractylodes rhizome. nih.govshen-nong.comwikipedia.org This perennial herb is cultivated extensively in central China, in provinces such as Zhejiang, Anhui, Hubei, Hunan, and Jiangxi. shen-nong.comwikipedia.org Other documented sources of this compound include Atractylodes lancea, Atractylodes ovata, Codonopsis pilosula, and Chloranthus henryi Hemsl. chemfaces.comijbs.comphytopurify.com
The rhizome of Atractylodes macrocephala, referred to as Rhizoma Atractylodis Macrocephalae, holds a significant place in Traditional Chinese Medicine (TCM). shen-nong.comnih.gov First recorded in "Shennong's Materia Medica Classic," it is considered a top-grade herb. researchgate.netfrontiersin.org In TCM, Bai Zhu is characterized as warm in nature with sweet and bitter flavors, primarily acting on the spleen and stomach meridians. shen-nong.com It has been traditionally used for a wide range of conditions, particularly those related to digestive and spleen dysfunction. wikipedia.orgwebmd.com
Ethnobotanical uses of Bai Zhu include invigorating the spleen, replenishing qi (vital energy), regulating digestive functions, and addressing symptoms like poor appetite, abdominal distension, and chronic diarrhea. shen-nong.comfrontiersin.orgpfaf.org It has also been employed for its diuretic properties to manage edema and to control excessive sweating. shen-nong.compfaf.org The herb is a frequent component in numerous TCM formulas, with over 4,755 Chinese patent medicines reportedly containing it. frontiersin.org Its long history of use extends to other East Asian countries like Japan and Korea. frontiersin.org The traditional applications of the plant are linked to its complex chemical makeup, which includes volatile oils, polysaccharides, and several sesquiterpenoid lactones, with this compound being a principal bioactive constituent. shen-nong.commdpi.combvsalud.org
Chemical Class and Significance as a Bioactive Sesquiterpenoid
This compound belongs to the chemical class of sesquiterpenoids, specifically, it is a sesquiterpene lactone. chemfaces.commdpi.comnaturalproducts.net Sesquiterpenoids are a large group of naturally occurring 15-carbon isoprenoids, which are known for their diverse and potent biological activities. naturalproducts.netnih.gov The chemical structure of this compound is based on a eudesmanolide skeleton. naturalproducts.nethmdb.ca Its molecular formula is C15H20O3, and it has a molecular weight of 248.32 g/mol . sigmaaldrich.comchemfaces.com
The significance of this compound as a bioactive compound stems from its wide range of pharmacological effects, which have been the subject of extensive scientific research. It is recognized as one of the major bioactive components of the Atractylodes rhizome. ijbs.comfrontiersin.orgmedchemexpress.com The lactone ring in its structure is a key feature that contributes to its biological activity. nih.govresearchgate.net
Research has highlighted this compound's potent anti-inflammatory and neuroprotective properties. researchgate.netnih.govresearchgate.net It has been shown to inhibit key inflammatory pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, thereby reducing the production of pro-inflammatory mediators. chemfaces.commdpi.comd-nb.info Its neuroprotective effects are linked to its ability to protect neurons from glutamate-induced apoptosis by inhibiting the caspase signaling pathway. chemfaces.commdpi.com Furthermore, this compound has demonstrated gastroprotective, anti-cancer, and immunomodulatory activities. sigmaaldrich.comchemfaces.comfrontiersin.orgmedchemexpress.com These diverse bioactivities make this compound a significant focus of phytochemical and pharmacological studies.
Overview of Research Trajectory and Emerging Therapeutic Relevance
The research trajectory for this compound has evolved from its initial identification as a constituent of traditional medicinal herbs to in-depth investigations into its specific pharmacological activities and mechanisms of action. Early studies focused on isolating and characterizing the chemical components of Atractylodes species used in traditional medicine. nih.govshen-nong.com Following its identification, the scientific community began to explore the biological effects of this compound, guided by the ethnobotanical uses of the source plants.
Over the past two decades, research has demonstrated a broad spectrum of pharmacological activities for this compound. researchgate.netnih.gov Initial findings on its anti-inflammatory and gastroprotective effects have been well-documented. chemfaces.comfrontiersin.orgsigmaaldrich.com More recent research has expanded into its potential applications in more complex diseases. Studies have highlighted its neuroprotective effects, suggesting therapeutic potential for neurological disorders involving excitotoxicity and neuroinflammation. chemfaces.comresearchgate.netmdpi.com
The emerging therapeutic relevance of this compound is significant. Its anti-cancer properties have been investigated, with studies showing it can induce apoptosis in certain cancer cell lines, such as human lung carcinoma. phytopurify.commedchemexpress.comcaymanchem.com There is also growing interest in its role in metabolic regulation, with research indicating it may improve energy metabolism and have potential benefits for conditions like non-alcoholic fatty liver disease. ijbs.comnih.gov Furthermore, its immunomodulatory effects, particularly its ability to regulate mast cell functions, suggest its potential in managing allergic and inflammatory conditions. chemfaces.comphytopurify.com The compound is also being studied for its effects on intestinal fibrosis and its potential to alleviate depressive and anxiety-like behaviors. spandidos-publications.comnih.gov This expanding body of research underscores the growing interest in this compound as a promising candidate for the development of new therapeutic agents. researchgate.netmdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMORZZOJSDNRQ-GLQYFDAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223308 | |
| Record name | Atractylenolide III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
| Record name | Atractylenolide III | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder or crystals | |
CAS No. |
73030-71-4 | |
| Record name | Atractylenolide III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73030-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylenolide III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractylenolide III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atractylenolide III | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Isolation, Biosynthesis, and Biotransformation
Isolation and Purification Methodologies from Botanical Sources
Atractylenolide III is a naturally occurring compound predominantly isolated from the rhizomes of plants in the Atractylodes genus, such as Atractylodes macrocephala and Atractylodes lancea. spandidos-publications.comlifeasible.comnih.gov The extraction and purification of this compound involve a series of sophisticated laboratory techniques designed to separate it from a complex mixture of other phytochemicals.
Initial extraction is typically performed using solvents like ethanol (B145695). spandidos-publications.com For instance, dried and powdered Atractylodis Rhizoma can be extracted with 95% ethanol at elevated temperatures to yield a crude extract. spandidos-publications.com Further separation and purification are then necessary to isolate this compound.
A highly effective method for this purpose is high-speed counter-current chromatography (HSCCC). nih.gov This technique utilizes a two-phase solvent system, such as light petroleum-ethyl acetate-ethanol-water, to partition the components of the crude extract based on their differential solubilities in the two liquid phases. nih.gov In one documented application of HSCCC, a dual-mode elution approach successfully yielded this compound with a purity of 99.0% from a crude sample of A. macrocephala. nih.gov This process also allowed for the recovery of other bioactive compounds like atractylon (B190628). nih.gov
Other chromatographic methods, including column chromatography with silica (B1680970) gel, are also employed. spandidos-publications.com By using a gradient elution with a mobile phase consisting of petroleum ether and ethyl acetate (B1210297), various compounds, including this compound, can be separated. spandidos-publications.com The identity and purity of the isolated this compound are then confirmed using various spectroscopic techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. spandidos-publications.comjst.go.jp
| Botanical Source | Extraction Solvent | Purification Method | Purity Achieved | Reference |
| Atractylodes macrocephala | Ethanol | High-Speed Counter-Current Chromatography (HSCCC) | 99.0% | nih.gov |
| Atractylodis Rhizoma | 95% Ethanol | Silica Gel Column Chromatography | Not specified | spandidos-publications.com |
| Atractylodes lancea | Not specified | Not specified | Not specified | lifeasible.com |
Biosynthetic Pathways and Interconversion with Related Atractylenolides
The atractylenolides, including Atractylenolide I, II, and III, are structurally related sesquiterpenoids that share a common biosynthetic origin and can be interconverted through various chemical reactions. mdpi.comsci-hub.se These transformations are crucial in understanding the chemical diversity within Atractylodes species.
Oxidative Transformations (e.g., from Atractylenolide II)
This compound is biosynthetically derived from Atractylenolide II through an oxidation reaction. nih.govresearchgate.net This transformation involves the introduction of a hydroxyl group at the C-8 position of the Atractylenolide II molecule. nih.gov It is proposed that this oxidation is facilitated by oxidative enzymes within the plant. nih.govacs.org The close correlation observed between the content of Atractylenolide II and III in Atractylodes japonica rhizomes supports this biosynthetic link. nih.govnih.gov
Dehydration Reactions (e.g., to Atractylenolide I)
This compound can undergo a dehydration reaction, losing the hydroxyl group at the C-8 position as a water molecule, to form Atractylenolide I. sci-hub.senih.govresearchgate.net This conversion establishes a direct biosynthetic connection between these two compounds. nih.gov In some contexts, this compound is considered unstable and can dehydrate to form Atractylenolide II, particularly in the presence of hydrochloric acid and ethanol. mdpi.comsmolecule.com It has also been noted that this compound can be transformed into Atractylenolide I after dehydration. jst.go.jp
Enzymatic Biotransformations (e.g., Cytochrome P450 involvement)
The biosynthesis and metabolism of this compound are significantly influenced by enzymatic activities, particularly those involving cytochrome P450 (CYP450) enzymes. researchgate.netresearchgate.netrsc.org These heme-containing monooxygenases are known to catalyze the oxygenation of various molecules. researchgate.net
The oxidation of Atractylenolide II to this compound is believed to be mediated by CYP450 enzymes present in the plant. nih.govresearchgate.netacs.org Studies using a biomimetic model of cytochrome P450 have provided mechanistic insights into this transformation, suggesting a hydrogen atom abstraction followed by an oxygen rebound mechanism. nih.govacs.orgacs.org This enzymatic process is a key step in the biosynthetic pathway leading to this compound. nih.govacs.org
Furthermore, this compound itself can be a substrate for biotransformation. For example, a cell disruptant from the microalga Chlamydomonas reinhardtii has been shown to metabolize this compound, resulting in the formation of new metabolites with additional hydroxyl groups. nih.gov This indicates that various biological systems possess the enzymatic machinery to modify the structure of this compound.
| Transformation | Reactant | Product | Key Factors/Enzymes | Reference |
| Oxidation | Atractylenolide II | This compound | Oxidative enzymes, Cytochrome P450 | nih.govresearchgate.netacs.org |
| Dehydration | This compound | Atractylenolide I | Loss of water molecule | jst.go.jpsci-hub.senih.govresearchgate.net |
| Dehydration | This compound | Atractylenolide II | Hydrochloric acid and ethanol | mdpi.comsmolecule.com |
| Biotransformation | This compound | Hydroxylated metabolites | Chlamydomonas reinhardtii cell disruptant | nih.gov |
Pharmacological Activities and Therapeutic Potential
Anti-inflammatory Efficacy
Atractylenolide III exhibits potent anti-inflammatory properties by targeting key components of the inflammatory cascade. mdpi.comtandfonline.com Its efficacy has been demonstrated in various experimental models, where it has been shown to suppress the production of inflammatory mediators and modulate the activity of immune cells. tandfonline.comsci-hub.se
Inhibition of Pro-inflammatory Mediators
A key aspect of this compound's anti-inflammatory action is its ability to inhibit the production of several pro-inflammatory molecules. mdpi.comnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly decreased the release of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). tandfonline.comcaymanchem.comnih.gov This inhibition of crucial inflammatory mediators suggests a broad-spectrum anti-inflammatory potential. tandfonline.com For instance, at a concentration of 50 µM, this compound effectively curbed the LPS-induced release of these inflammatory substances. tandfonline.comcaymanchem.com Furthermore, its anti-inflammatory effects are linked to the suppression of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govtandfonline.com
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Pro-inflammatory Mediator | Effect of this compound | Cell Line | References |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibition | RAW264.7 macrophages | caymanchem.com, tandfonline.com, nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition | RAW264.7 macrophages, HMC-1 cells | caymanchem.com, tandfonline.com, medchemexpress.com |
| Interleukin-6 (IL-6) | Inhibition | RAW264.7 macrophages, HMC-1 cells | caymanchem.com, tandfonline.com, medchemexpress.com |
| Prostaglandin E2 (PGE2) | Inhibition | RAW264.7 macrophages | caymanchem.com, tandfonline.com, nih.gov |
| Interleukin-1β (IL-1β) | Inhibition | HMC-1 cells | medchemexpress.com |
| Interleukin-8 (IL-8) | Inhibition | HMC-1 cells | medchemexpress.com |
Modulation of Immune Responses
This compound also demonstrates the ability to modulate the responses of key immune cells, such as mast cells and macrophages. mdpi.comsci-hub.se It has been shown to inhibit the proliferation of human mast cells (HMC-1) induced by thymic stromal lymphopoietin (TSLP) and to reduce the production of pro-inflammatory cytokines in these cells. mdpi.comsci-hub.se Specifically, this compound has been found to downregulate the expression of pSTAT6 and MDM2 in HMC-1 cells. mdpi.com In macrophages, besides inhibiting pro-inflammatory mediators, this compound can also modulate their activation and function. tandfonline.comnih.gov For example, it has been observed to suppress the activation of various signaling pathways in LPS-treated macrophages. tandfonline.com
Anticancer and Apoptotic Effects
In addition to its anti-inflammatory properties, this compound has emerged as a compound with significant anticancer potential. mdpi.comnih.gov Its mechanisms of action involve inducing programmed cell death (apoptosis) in cancer cells, modulating the cell cycle, and inhibiting the formation of new blood vessels that supply tumors. mdpi.comcaymanchem.comdaneshyari.com
Induction of Apoptosis in Carcinoma Cells
A notable anticancer property of this compound is its ability to induce apoptosis in various cancer cell lines. mdpi.commedchemexpress.com This has been particularly well-documented in human lung carcinoma A549 cells. daneshyari.comnih.govcapes.gov.br In these cells, this compound treatment leads to the activation of caspase-3 and caspase-9, which are key executioner enzymes in the apoptotic cascade. daneshyari.comnih.gov This activation is accompanied by the cleavage of poly-(ADP)-ribose polymerase (PARP), a hallmark of apoptosis. medchemexpress.comdaneshyari.com Furthermore, this compound induces the release of cytochrome c from the mitochondria and upregulates the expression of the pro-apoptotic protein Bax, indicating the involvement of the mitochondrial pathway of apoptosis. daneshyari.comnih.gov Studies have shown that this compound at a concentration of 100 µM can induce apoptosis in A549 cells. caymanchem.com
Anti-angiogenic Properties
The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. nih.govfrontiersin.org this compound has been shown to possess anti-angiogenic properties, thereby cutting off the nutrient and oxygen supply to tumors. nih.govcaymanchem.com In a breast cancer xenograft model using MDA-MB-231 cells, this compound administration inhibited angiogenesis. caymanchem.com Furthermore, studies on gastric precancerous lesions have revealed that this compound can attenuate angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF-A) and hypoxia-inducible factor-1α (HIF-1α). nih.govfrontiersin.orgnih.gov It also diminishes the levels of delta-like ligand 4 (DLL4), a key regulator of angiogenesis. nih.govnih.gov
Table 2: Anticancer Activities of this compound
| Activity | Cancer Model/Cell Line | Key Findings | References |
|---|---|---|---|
| Induction of Apoptosis | A549 Human Lung Carcinoma Cells | Activation of caspase-3 and -9, PARP cleavage, cytochrome c release, increased Bax expression. | daneshyari.com, mdpi.com, medchemexpress.com, nih.gov, caymanchem.com |
| Cell Cycle Modulation | A549 Human Lung Carcinoma Cells | Induction of cell cycle arrest. | daneshyari.com, mdpi.com, caymanchem.com |
| Anti-angiogenesis | Breast Cancer Xenograft (MDA-MB-231) | Inhibition of angiogenesis. | caymanchem.com |
| Anti-angiogenesis | Gastric Precancerous Lesions | Attenuation of angiogenesis via downregulation of VEGF-A, HIF-1α, and DLL4. | nih.gov, frontiersin.org, nih.gov |
Impact on Tumor Microenvironment and Immunotherapy
This compound has demonstrated potential in modulating the tumor microenvironment and enhancing anti-tumor immunity. A key mechanism identified is its ability to inhibit the expression of Indoleamin-2,3-dioxygenase-1 (IDO), a checkpoint protein that contributes to an immunosuppressive tumor microenvironment. nih.gov By downregulating IDO, this compound may help to reactivate the immune response of T cells against tumor cells. nih.gov
Research has shown that this compound can inhibit the IFN-γ-triggered JAK3/STAT3 signaling pathway, which is crucial for IDO activation. nih.gov It appears to directly bind to the JAK3 protein, leading to reduced phosphorylation of both JAK3 and STAT3. nih.gov This, in turn, decreases the nuclear translocation of p-STAT3 and subsequently downregulates IDO expression. nih.gov In vivo studies have confirmed that this compound administration leads to decreased expression of IDO, p-JAK3, and p-STAT3 in tumor tissues. nih.govnih.gov This modulation of the tumor microenvironment suggests that this compound could serve as a feasible target for clinical immunotherapy in malignant tumors. nih.gov
Furthermore, Atractylenolide I, a related compound, has been shown to enhance the therapeutic effects of PD-1 blockade in cancer models by augmenting antigen presentation on tumor cells. google.com While this is a different atractylenolide, it highlights the potential of this class of compounds in immunotherapy.
Neuroprotective and Neurological Modulation
This compound exhibits a range of neuroprotective and neurological modulatory effects. mdpi.comresearchgate.net It has been shown to possess anti-inflammatory, antioxidant, and anti-apoptotic properties within the nervous system. scielo.brcaymanchem.com These effects contribute to its potential in addressing conditions like cognitive impairment, depression, and neuronal damage. researchgate.netscirp.orgresearchgate.net
Protection against Neuronal Apoptosis (e.g., Glutamate-induced)
This compound has demonstrated a significant neuroprotective effect against neuronal apoptosis, particularly that induced by glutamate. chemfaces.comnih.gov Glutamate-induced excitotoxicity is a known factor in various neurological disorders. nih.gov this compound inhibits this form of neuronal death in a concentration-dependent manner. chemfaces.comnih.gov The mechanism underlying this anti-apoptotic property is partly attributed to the inhibition of the caspase signaling pathway. chemfaces.comnih.gov Specifically, it has been shown to reduce Caspase-3 signaling. mdpi.com
In addition to glutamate-induced apoptosis, this compound also protects primary cultured neurons from apoptosis induced by homocysteine. researchgate.netnih.gov This protection is also associated with a reduction in Caspase-3 signaling. mdpi.com Furthermore, it has been observed to inhibit isoflurane-induced apoptosis in rat hippocampal neurons. mdpi.com
Cognitive Function Enhancement (e.g., Learning and Memory Impairment Models)
This compound has shown promise in enhancing cognitive function, particularly in models of learning and memory impairment. researchgate.netnih.gov Studies in rats with learning and memory deficits induced by chronic high-dose homocysteine administration revealed that this compound significantly ameliorated these impairments. researchgate.netnih.gov This effect is linked to its ability to decrease the formation of reactive oxygen species (ROS) and restore the levels of phosphorylated protein kinase C. researchgate.netnih.gov
In olfactory bulbectomized mice, a model for cognitive impairment and depression, oral administration of this compound improved cognitive deficits. scirp.org The mechanism in this model involves the restoration of decreased CaMKII autophosphorylation and CaMKIV-CREB-BDNF signaling, as well as an enhancement of ATP levels. scirp.org Furthermore, in a rat model of learning deficits induced by high-dose homocysteine, this compound decreased the latency to find the platform in the Morris water maze test. caymanchem.com Research also indicates that this compound can mitigate Tau protein phosphorylation by modulating the PI3K/AKT/GSK3β pathway, which in turn alleviates neuroinflammation and oxidative stress, leading to improved learning and memory. nih.gov
Antidepressant and Anxiolytic-like Behaviors
This compound has been shown to produce antidepressant- and anxiolytic-like effects in various rat models of depression. researchgate.netnih.gov These effects appear to be mediated by the inhibition of hippocampal neuronal inflammation. researchgate.netnih.gov
In a lipopolysaccharide (LPS)-induced depression model, this compound exhibited both antidepressant- and anxiolytic-like effects. nih.gov Similarly, in a chronic unpredictable mild stress (CUMS) model, it prevented depressive- and anxiety-like behaviors. nih.gov The underlying mechanism involves the reduction of pro-inflammatory cytokine levels, such as IL-1, IL-6, and TNF-α, in the hippocampus of CUMS-exposed rats. nih.govx-mol.com Studies have also indicated its potential as a therapeutic agent in treating depression by protecting corticosterone-injured PC12 cells. researchgate.net
Effects on Neuronal Damage in Epilepsy Models
In a study using a kainic acid-induced temporal lobe epilepsy model in rats, this compound demonstrated a potential to reduce neuronal damage. researchgate.netdergipark.org.trsciprofiles.com While it did not significantly affect learning, memory, or locomotor activity in this specific model, it did show a protective effect on hippocampal neurons. dergipark.org.trsciprofiles.com
In the kainic acid-treated group, there was an increase in degenerated neurons and a thinning of the hippocampus. dergipark.org.trsciprofiles.com However, the group treated with this compound exhibited fewer degenerated neurons, less thinning of the hippocampus, and a higher number of normal neurons compared to the kainic acid-only group. dergipark.org.trsciprofiles.com These findings suggest that this compound may have therapeutic potential in reducing neuronal damage associated with temporal epilepsy. dergipark.org.trsciprofiles.com
Antagonistic Activity against Serotonin (B10506) Receptors (e.g., 5-HT2A/2C)
While direct studies on this compound's antagonistic activity on serotonin receptors are limited, research on related compounds and its effects on neurotransmitter systems provide some insight. The serotonin 5-HT2A receptor is a known target for various drugs, and its modulation can impact conditions like depression. frontiersin.orgwikipedia.org
A related compound, Atractylenolide I, has been shown to act as an inhibitor by binding to the 5-HT2A receptor, which in turn increases the levels of neurotransmitters like serotonin (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). researchgate.net Network pharmacology studies have suggested that active compounds from Atractylodes lancea, including this compound, may target several neuroreceptors, including the 5-HT receptor (HTR). semanticscholar.org This suggests a potential mechanism for its antidepressant effects through the regulation of these receptor activities. semanticscholar.org The balance between 5-HT2A and 5-HT2C receptors is also crucial for modulating impulsivity. nih.gov
Gastrointestinal and Organ-Protective Activities
This compound, a significant bioactive constituent of Atractylodes macrocephala, demonstrates notable protective effects on the gastrointestinal system and other vital organs. mdpi.com Its therapeutic potential in this regard stems from its ability to modulate various biological pathways involved in inflammation, oxidative stress, and cell apoptosis. mdpi.comresearchgate.net
This compound has been identified as a primary gastroprotective component against acute gastric ulcers induced by agents like ethanol (B145695). nih.govsigmaaldrich.com In studies involving rat models of ethanol-induced gastric ulcers, oral administration of this compound significantly reduced the formation of gastric lesions. nih.govresearchgate.net This protective effect is attributed to its ability to inhibit the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes that contribute to the degradation of the extracellular matrix during ulcer formation. nih.govsigmaaldrich.comresearchgate.net By upregulating the tissue inhibitors of these metalloproteinases, this compound helps to preserve the integrity of the gastric mucosa. nih.govsigmaaldrich.com
In vitro studies using primary cultures of rat gastric mucosal cells have further substantiated these findings. This compound demonstrated a dose-dependent protective effect against ethanol-induced cell death and membrane damage. nih.govchemfaces.com Unlike some other sesquiterpenoids from Atractylodes ovata which were found to be toxic to gastric cells, this compound showed no such toxicity. nih.govresearchgate.net
The gastroprotective mechanism of this compound also involves the inhibition of angiogenesis in gastric precancerous lesions, a process that is crucial for the development and progression of such lesions. frontiersin.org It has been shown to downregulate the expression of key angiogenic factors. frontiersin.org
Table 1: Gastroprotective Effects of this compound
| Model System | Key Findings | Mechanism of Action | References |
| Ethanol-induced acute gastric ulcer in rats | Significantly reduced gastric ulcer area. | Inhibition of MMP-2 and MMP-9 expression. | nih.govsigmaaldrich.comresearchgate.net |
| Primary rat gastric mucosal cells | Prevented ethanol-induced cell death and membrane damage. | Not specified in this context. | nih.govchemfaces.com |
| Gastric precancerous lesions in rats | Inhibited angiogenesis. | Downregulation of angiogenic factors. | frontiersin.org |
This compound plays a role in regulating gastrointestinal motility. frontiersin.org It has been shown to promote distal colonic contraction, which is a key aspect of healthy gut function. frontiersin.orgacs.orgnih.gov This effect is partly mediated by its influence on cholinergic pathways, specifically by promoting the synthesis of the M3 muscarinic acetylcholine (B1216132) receptor. frontiersin.org
Furthermore, this compound has demonstrated efficacy in alleviating pyrotinib-induced diarrhea. nih.govresearchgate.net Pyrotinib (B611990), a tyrosine kinase inhibitor used in cancer therapy, often causes severe diarrhea as a side effect. nih.govresearchgate.net this compound mitigates this by inhibiting chloride secretion in the intestine, a process that is often dysregulated in diarrhea. nih.govresearchgate.net The underlying mechanism involves the enhancement of AMP-activated protein kinase (AMPK) phosphorylation and the subsequent decrease in the expression of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a key channel for chloride secretion. nih.govresearchgate.net Additionally, this compound modulates the gut microbiota and increases the levels of beneficial metabolites like lithocholic acid, which contributes to its anti-diarrheal effect. nih.govresearchgate.net
In models of slow transit constipation, this compound has been observed to improve colonic movement and protect neuronal cells in the colon. ajol.info It also increases the levels of the excitatory neurotransmitter 5-hydroxytryptamine (5-HT). ajol.info
The protective effects of this compound extend beyond the gastrointestinal tract to a range of other organs, including the heart, liver, lungs, and kidneys. mdpi.comresearchgate.netdntb.gov.ua This multi-organ protection is achieved through the modulation of several key cellular processes, such as attenuating inflammatory responses, combating oxidative stress, and inhibiting cell apoptosis. mdpi.comresearchgate.net
In the context of liver health, this compound has shown promise in ameliorating non-alcoholic fatty liver disease (NAFLD). ijbs.com It reduces liver injury, hepatic lipid accumulation, oxidative stress, inflammation, and fibrosis. ijbs.com These hepatoprotective effects are mediated through the activation of the hepatic AdipoR1-mediated AMPK/SIRT1 signaling pathway. ijbs.com It also plays a role in regulating glutamine metabolism, which is often dysregulated in liver fibrosis. nih.gov
In the intestine, this compound protects against inflammatory conditions like ulcerative colitis by preserving the intestinal barrier integrity and mitigating mitochondrial dysfunction. nih.gov It achieves this by activating the AMPK/SIRT1/PGC-1α signaling pathway. nih.gov This compound also alleviates intestinal inflammation by reducing oxidative stress and modulating the gut flora. nih.gov
Furthermore, this compound has demonstrated protective effects in the lungs, where it can reduce inflammation and apoptosis in models of asthma. dntb.gov.ua
Table 2: Organ-Protective Activities of this compound
| Organ | Condition | Key Protective Mechanisms | References |
| Liver | Non-alcoholic fatty liver disease (NAFLD), Liver fibrosis | Activation of AdipoR1-mediated AMPK/SIRT1 pathway, regulation of glutamine metabolism. | ijbs.comnih.gov |
| Intestine | Ulcerative colitis, Intestinal inflammation | Activation of AMPK/SIRT1/PGC-1α pathway, reduction of oxidative stress, modulation of gut flora. | nih.govnih.gov |
| Lung | Asthma | Reduction of inflammation and apoptosis. | dntb.gov.ua |
| Stomach | Acute gastric ulcers | Inhibition of MMP-2 and MMP-9. | nih.govresearchgate.net |
Metabolic Regulation
This compound has emerged as a significant regulator of metabolic processes, particularly in skeletal muscle, with implications for conditions like obesity and type 2 diabetes. jst.go.jpnih.gov
This compound has been shown to enhance energy metabolism in skeletal muscle cells. jst.go.jpnih.govjst.go.jp It achieves this by increasing the expression of key regulators of mitochondrial biogenesis and function, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), sirtuin 1 (SIRT1), and AMP-activated protein kinase (AMPK). jst.go.jpnih.govjst.go.jp
Studies in C2C12 mouse skeletal muscle cells have demonstrated that this compound treatment leads to increased mitochondrial mass and total ATP content. nih.govjst.go.jp It also significantly increases the expression of mitochondrial biogenesis-related markers such as nuclear respiratory factor-1 (NRF-1) and mitochondrial transcription factor A (TFAM). jst.go.jpfrontiersin.org The activation of the AMPK/SIRT1/PGC-1α pathway is central to these effects. nih.govjst.go.jp
This compound plays a crucial role in modulating glucose uptake in skeletal muscle cells. jst.go.jpnih.gov It has been found to significantly increase glucose uptake levels in differentiated C2C12 myotubes. jst.go.jpjst.go.jpfrontiersin.org This effect is linked to its ability to activate the AMPK signaling pathway, which is a key regulator of glucose transport. mdpi.com By promoting glucose uptake into muscle cells, this compound can help to lower blood glucose levels and improve insulin (B600854) sensitivity. frontiersin.orgmdpi.com This suggests its potential as a therapeutic agent for managing metabolic disorders characterized by insulin resistance.
Blood Glucose and Lipid Regulation
This compound has demonstrated potential in managing blood glucose and lipid levels, primarily through its influence on key signaling pathways such as the AMP-activated protein kinase (AMPK) and PI3K/Akt pathways. mdpi.comnih.gov Research has shown that this compound can enhance glucose uptake in mouse skeletal muscle cells (C2C12 myotubes). mdpi.comnih.gov This effect is associated with an increase in the phosphorylation of AMPK and the expression of SIRT1. mdpi.comnih.gov
Further studies on C2C12 cells revealed that this compound not only boosts glucose absorption but also improves energy metabolism in skeletal muscle. mdpi.comnih.gov It achieves this by upregulating the expression of PGC1α and mitochondrial biogenesis markers, including nuclear respiratory factor-1 (NRF-1) and mitochondrial transcription factor A (TFAM). nih.govfrontiersin.org This leads to an increase in mitochondrial mass and total ATP content, suggesting a potential therapeutic role in conditions like obesity and type 2 diabetes. mdpi.comnih.govfrontiersin.org Additionally, this compound has been found to be a progesterone (B1679170) agonist and a bile acid receptor antagonist. mdpi.com
Table 1: Effects of this compound on Blood Glucose and Energy Metabolism
| Model/Cell Line | Effect | Mechanism of Action | Reference |
|---|---|---|---|
| C2C12 Mouse Skeletal Muscle Cells | Increased glucose uptake | Increased AMPK phosphorylation and SIRT1 expression | mdpi.comnih.gov |
| C2C12 Myotubes | Enhanced energy metabolism | Upregulation of PGC1α, NRF-1, and TFAM; increased mitochondrial mass and ATP | nih.govfrontiersin.org |
| General | Regulation of blood glucose and lipids | Influences AMPK and PI3K/Akt signaling pathways | mdpi.comnih.gov |
Acaricidal Activity and Pest Control Potential
This compound has been identified as a potent acaricidal agent, showing significant toxicity against common house dust mites. researchgate.netmdpi.comepa.govnih.gov This suggests its potential for development as a natural alternative to synthetic acaricides for pest control in indoor environments. researchgate.netmdpi.comepa.gov
Efficacy against Dust Mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus)
Bioassays have confirmed the efficacy of this compound against adult Dermatophagoides farinae and Dermatophagoides pteronyssinus. researchgate.netmdpi.comnih.gov In fabric-circle residual contact bioassays, this compound demonstrated significant toxicity. researchgate.net Against D. farinae, it had a 24-hour LD50 value of 103.3 mg/m², which was found to be five times more toxic than DEET and 1.7 times more active than dibutyl phthalate. researchgate.netchemfaces.com Its toxicity was less than that of benzyl (B1604629) benzoate (B1203000) (LD50, 45.8 mg/m²). researchgate.netchemfaces.com
When tested against D. pteronyssinus, this compound showed an LD50 of 73.8 mg/m². researchgate.netchemfaces.com This was eight times more active than DEET and 2.5 times more toxic than dibutyl phthalate, though slightly less effective than benzyl benzoate (LD50, 46.0 mg/m²). researchgate.netchemfaces.comnih.gov These findings highlight the compound's considerable contact toxicity to these prevalent household pests. mdpi.comnih.gov
Table 2: Comparative Acaricidal Activity (LD50) of this compound
| Mite Species | This compound (mg/m²) | Benzyl Benzoate (mg/m²) | Dibutyl Phthalate (mg/m²) | DEET | Reference |
|---|---|---|---|---|---|
| Dermatophagoides farinae | 103.3 | 45.8 | >103.3 | >103.3 | researchgate.netchemfaces.com |
| Dermatophagoides pteronyssinus | 73.8 | 46.0 | >73.8 | >73.8 | researchgate.netchemfaces.comnih.gov |
Mode of Action as a Fumigant (Vapor Phase Activity)
The primary mode of delivery for this compound's acaricidal effects appears to be through vapor action. researchgate.netepa.govnih.gov In vapor-phase toxicity tests, both this compound and the related compound atractylon (B190628) were effective against both mite species in closed containers but not in open ones. researchgate.netnih.govchemfaces.com This indicates that the toxic effects are largely a result of fumigant activity. researchgate.netepa.govnih.gov This property makes this compound a promising candidate for further research and development as a natural fumigant for controlling house dust mite populations. researchgate.netmdpi.comepa.govnih.gov
Other Pharmacological Properties
Beyond its metabolic and acaricidal effects, this compound exhibits other important pharmacological activities.
Anti-platelet Activity
This compound has demonstrated significant anti-platelet and anti-thrombotic effects. frontiersin.orgnih.gov It has been shown to inhibit human platelet aggregation induced by agonists like the thromboxane (B8750289) analog U46619 in a concentration-dependent manner. frontiersin.orgresearchgate.netbvsalud.org This inhibitory effect extends to the secretion of ATP from platelet-dense granules. frontiersin.orgbvsalud.org
The mechanism behind this anti-platelet activity involves the regulation of the MAPK and PI3K-Akt signaling pathways. frontiersin.orgresearchgate.netbvsalud.org By downregulating the phosphorylation levels of Erk and Akt, this compound can impede platelet activation and subsequent aggregation. bvsalud.org It also reduces the spreading of human platelets on immobilized fibrinogen and can delay clot retraction. frontiersin.orgsci-hub.se These findings suggest that this compound could be a promising compound for the prevention of vascular thrombotic disorders. frontiersin.orgresearchgate.net
Anti-osteoporosis Activity
Research suggests that this compound may have a role in bone health and could be beneficial in addressing osteoporosis. nih.govresearchgate.netajol.info Studies have shown that compounds from Atractylodes macrocephala, including this compound, possess anti-osteoporotic activities. nih.gov In particular, Atractylenolides I and III have been found to promote the chondrogenic differentiation of mesenchymal stem cells, which is a critical process in bone formation and repair. mdpi.comnih.gov This indicates a potential for this compound to be developed as a therapeutic agent for osteoporosis and other bone-related conditions.
Antibacterial Effects
Detailed research findings have shown that ethanol extracts from Atractylodes macrocephala, which contains this compound, can significantly inhibit the growth of several pathogenic bacteria. semanticscholar.org These include both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Shigella felxneri. semanticscholar.org
Further studies have isolated this compound to investigate its specific effects. In one such study, compounds were isolated from the roots of Atractylodes japonica to test their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings due to its multi-drug resistance. nih.govresearchgate.net While other compounds isolated from the same extract showed more potent activity, the presence of this compound is noted as part of the plant's chemical arsenal (B13267) against bacteria. nih.gov The primary mechanism for the antibacterial action of related compounds often involves the disruption of the bacterial cell membrane. acs.org
Summary of Antibacterial Studies on this compound-Containing Extracts
| Bacterial Strain | Source of Compound | Observed Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | Atractylodes macrocephala (Ethanol Extract) | Growth inhibition | semanticscholar.org |
| Bacillus subtilis | Atractylodes macrocephala (Ethanol Extract) | Growth inhibition | semanticscholar.org |
| Escherichia coli | Atractylodes macrocephala (Ethanol Extract) | Growth inhibition | semanticscholar.org |
| Shigella felxneri | Atractylodes macrocephala (Ethanol Extract) | Growth inhibition | semanticscholar.org |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Atractylodes japonica (Isolated Compound) | Identified as a constituent in extracts with anti-MRSA activity | nih.govresearchgate.net |
Antioxidant and Anti-aging Benefits
This compound is recognized for its potent antioxidant and anti-aging capabilities, which are attributed to its ability to modulate cellular pathways involved in oxidative stress. researchgate.netresearchgate.net The compound has been shown to protect against cellular damage by enhancing the body's endogenous antioxidant systems and reducing the production of harmful reactive oxygen species (ROS). mdpi.comnih.govnih.gov
One significant mechanism of its antioxidant action is through the activation of the Nrf2 signaling pathway. sci-hub.se In a study involving bleomycin-induced oxidative stress, this compound was found to attenuate damage by preventing the downregulation of p-Nrf2 and its downstream antioxidant factors, including heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone oxidoreductase 1 (NQO-1). sci-hub.se
In a model of chronic kidney disease (CKD)-induced muscle wasting, this compound demonstrated protective effects by mitigating mitochondrial damage and boosting the activity of key antioxidant enzymes. nih.gov The compound increased the activity of catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and superoxide (B77818) dismutase (SOD) while decreasing levels of the lipid peroxidation marker malondialdehyde (MDA). nih.gov This was associated with the activation of the PI3K/AKT/mTOR pathway, ultimately preserving skeletal muscle mass. nih.gov
Furthermore, in the context of non-alcoholic fatty liver disease (NAFLD), this compound was shown to reduce lipid accumulation and oxidative stress by activating the AMPK/SIRT1 signaling pathway. ijbs.com This activation stimulated downstream molecules like Nrf2 and SIRT3, leading to a reduction in ROS and MDA levels and an increase in GSH-Px and SOD. ijbs.com Its anti-aging effects are also linked to improving immune function, as demonstrated in studies with aging rats where extracts containing this compound led to enhanced physical strength and activity. frontiersin.org
Detailed Research Findings on Antioxidant Effects of this compound
| Study Model | Key Pathway Modulated | Specific Biomarkers Affected | Therapeutic Outcome | Reference |
|---|---|---|---|---|
| Chronic Kidney Disease-Induced Muscle Wasting (Rats) | PI3K/AKT/mTOR | ↑ SOD, CAT, GSH-Px; ↓ MDA | Alleviated muscle atrophy and mitochondrial damage | nih.gov |
| Bleomycin-Induced Oxidative Stress (Rats) | Nrf2/NQO1/HO-1 | ↑ p-Nrf2, NQO1, HO-1 | Attenuated pulmonary fibrosis | sci-hub.se |
| Non-Alcoholic Fatty Liver Disease (Mice and HepG2 cells) | AdipoR1-mediated AMPK/SIRT1 | ↑ GSH-Px, SOD; ↓ ROS, MDA | Reduced hepatic lipid accumulation and oxidative stress | ijbs.com |
| Heart Failure Model (H9c2 cells) | GRP78/PERK/CHOP | ↓ GRP78, CHOP, Bax, Caspase-3; ↑ Bcl-2 | Protected cardiomyocytes from apoptosis and endoplasmic reticulum stress | nih.gov |
Hormone Secretion Regulation
This compound also plays a role in regulating endocrine functions. researchgate.netsciopen.com Its influence extends to various hormonal systems, suggesting its potential in treating endocrine-related disorders.
In the context of reproductive health, network pharmacology studies have predicted that this compound is an active component that may target and regulate key hormone receptors. scispace.com Specifically, it has been identified as a potential regulator of the progesterone receptor (PGR) and the insulin receptor (INSR), which are crucial in the pathophysiology of conditions like anovulatory infertility. scispace.com Research on extracts from Atractylodes macrocephala further supports this, showing an ability to alleviate hyperandrogenism, a common feature of polycystic ovarian syndrome (PCOS). sciopen.com
This compound has also been implicated in the regulation of thyroid function. frontiersin.org A study combining proteomics and metabolomics identified it as one of the key compounds in Atractylodes macrocephalae Rhizome responsible for ameliorating hypothyroidism. The proposed mechanism involves direct interaction with thyroid hormone receptors (THRA and THRB), leading to an upregulation of thyroid hormone levels. frontiersin.org
Additionally, this compound can modulate the secretion of cytokines that have hormone-like functions, such as Interleukin-6 (IL-6). sigmaaldrich.comsigmaaldrich.com It has been shown to inhibit the secretion and expression of IL-6 in human mast cells, thereby mediating immune responses that are often intertwined with the endocrine system. sigmaaldrich.comchemfaces.com
Summary of Hormone Secretion Regulation by this compound
| Hormone/Receptor System | Study Finding/Predicted Effect | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Progesterone Receptor (PGR) | Predicted to be a regulatory target | Anovulatory infertility | scispace.com |
| Insulin Receptor (INSR) | Predicted to be a regulatory target | Anovulatory infertility | scispace.com |
| Androgens | Extracts containing this compound alleviate hyperandrogenism | Polycystic Ovarian Syndrome (PCOS) | sciopen.com |
| Thyroid Hormone Receptors (THRA, THRB) | Identified as a potential interacting compound to upregulate thyroid hormones | Hypothyroidism | frontiersin.org |
| Interleukin-6 (IL-6) | Inhibits secretion and expression | Inflammatory conditions with endocrine involvement | sigmaaldrich.comchemfaces.com |
Mechanisms of Action at the Molecular and Cellular Level
Signaling Pathway Modulation
Atractylenolide III has been demonstrated to be a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. mdpi.commdpi.com In various cell models, particularly in macrophages and microglial cells, this compound impedes the activation of the NF-κB pathway. chemfaces.commdpi.com This inhibition is achieved by preventing the degradation of the inhibitor of κBα (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. mdpi.comresearchgate.net As a result, the transcription of NF-κB target genes, which include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), is significantly suppressed. chemfaces.comnih.gov This mechanism underlies the anti-inflammatory properties of this compound. nih.gov Furthermore, studies have shown that this compound can inhibit the cGAS/IL-1α/NF-κB pathway in hepatic stellate cells, which is crucial for its anti-fibrotic effects. mdpi.com
Table 1: Research Findings on NF-κB Pathway Inhibition by this compound
| Cell/Model System | Key Findings | Downstream Effects | Reference(s) |
|---|---|---|---|
| Mouse Macrophages (RAW264.7) | Suppressed transcriptional activity of NF-κB. | Decreased release of NO, PGE2, TNF-α, and IL-6. | chemfaces.comnih.gov |
| BV2 Microglia | Inhibited nuclear migration of NF-κB p65 via suppression of IκBα degradation. | Attenuated neuroinflammation. | mdpi.com |
| Hepatic Stellate Cells | Inhibited the cGAS/IL-1α/NF-κB pathway. | Suppressed senescence-associated secretome, promoting anti-fibrotic effects. | mdpi.comresearchgate.net |
| Human/Rat Chondrocytes | Reduced phosphorylation of IKKα/β, IκBα, and p65; inhibited nuclear translocation of p65. | Alleviated osteoarthritis and chondrocyte senescence. | researchgate.net |
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), is another primary target of this compound. mdpi.comresearchgate.net This compound has been shown to inhibit the phosphorylation of ERK1/2, p38, and JNK in lipopolysaccharide (LPS)-stimulated macrophages and microglia. chemfaces.comnih.govnih.gov The inhibition of these key kinases leads to a reduction in the production of pro-inflammatory mediators. nih.gov For instance, in mouse microglia, this compound was found to downregulate Toll-like receptor 4 (TLR4) expression, which subsequently suppressed the phosphorylation of p38 MAPK and JNK, leading to the inhibition of pro-inflammatory cytokine and enzyme production. nih.govresearchgate.net The anti-inflammatory effects of this compound are thus closely linked to its ability to attenuate MAPK signaling. mdpi.comnih.gov
Table 2: Research Findings on MAPK Pathway Inhibition by this compound
| Cell/Model System | Targeted Kinases | Key Findings | Downstream Effects | Reference(s) |
|---|---|---|---|---|
| Mouse Macrophages (RAW264.7) | ERK1/2, p38, JNK1/2 | Inhibited the activation (phosphorylation) of all three kinases. | Suppression of NO, PGE2, TNF-α, and IL-6 release. | chemfaces.comnih.gov |
| Mouse Microglia (MG6 and primary cultures) | p38 MAPK, JNK | Downregulated TLR4 expression, leading to suppressed phosphorylation of p38 and JNK. | Decreased mRNA expression and protein levels of TNF-α, IL-1β, IL-6, iNOS, and COX-2. | nih.govresearchgate.net |
| BV2 Microglia | ERK, p38, JNK | Inhibited phosphorylation of all three MAPK family proteins. | Contributed to the anti-neuroinflammatory effect. | mdpi.com |
This compound modulates the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is implicated in inflammation, cell proliferation, and apoptosis. mdpi.commdpi.com Research has indicated that this compound can inhibit this pathway, contributing to its anti-inflammatory and anti-cancer activities. researchgate.netresearchgate.net For example, it has been found to restrict neuroinflammation by suppressing the JAK2/STAT3 pathway, which in turn limits mitochondrial fission in microglia. sci-hub.se Another study demonstrated that this compound can directly bind to JAK3, inhibiting its phosphorylation and that of STAT3, thereby activating antitumor immunity. sci-hub.se
Table 3: Research Findings on JAK2/STAT3 Pathway Modulation by this compound
| Cell/Model System | Key Findings | Downstream Effects | Reference(s) |
|---|---|---|---|
| Microglia | Suppressed the JAK2/STAT3 pathway. | Restricted mitochondrial fission and inhibited neuroinflammation, reducing brain ischemia. | sci-hub.se |
| Various Cancer Cell Lines | Inhibits the JAK2/STAT3 pathway. | Contributes to anti-cancer activity. | mdpi.comresearchgate.netresearchgate.net |
| Immune Cells | Directly binds to and inhibits the phosphorylation of JAK3 and STAT3. | Activation of antitumor immunity. | sci-hub.se |
This compound has been identified as an inducer of chondrogenic differentiation, and this effect is dependent on the Sonic Hedgehog (SHh) signaling pathway. sigmaaldrich.comscientificlabs.co.uklifeasible.com Studies have shown that this compound promotes the chondrogenic differentiation of mesenchymal stem cells by activating the SHh pathway. mdpi.com This activation leads to an increase in the expression of key chondrogenic markers such as Sox9 and Collagen Type II. nih.gov The crucial role of the SHh pathway is further highlighted by the observation that its inhibition with antagonists like cyclopamine (B1684311) diminishes the pro-chondrogenic effects of this compound. nih.gov
Table 4: Research Findings on Sonic Hedgehog Pathway Dependence of this compound
| Cell/Model System | Key Findings | Downstream Effects | Reference(s) |
|---|---|---|---|
| Rat Mesenchymal Stem Cells | Induces GLI promoter activity, a downstream effector of the SHh pathway. | Promotes chondrogenic differentiation. | nih.gov |
| Mesenchymal Stem Cells | The pro-chondrogenic effect is weakened by the SHh pathway inhibitor, cyclopamine. | Confirms the dependence of this compound's chondrogenic effects on the SHh pathway. | nih.gov |
This compound exerts its anti-inflammatory effects in part through the modulation of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways. mdpi.commdpi.comresearchgate.net It has been shown to inhibit the TLR4/MyD88 pathway, which is an upstream activator of NF-κB. researchgate.net Additionally, this compound has been found to inhibit the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation. nih.gov For instance, in a model of liver fibrosis, this compound was shown to ameliorate the condition by inhibiting the phosphorylation of PI3K and AKT. nih.gov
Table 5: Research Findings on TLR4/MyD88 and PI3K/AKT Pathway Modulation by this compound
| Pathway | Cell/Model System | Key Findings | Downstream Effects | Reference(s) |
|---|---|---|---|---|
| TLR4/MyD88 | General anti-inflammatory models | Acts as an inhibitor of this pathway. | Contributes to the suppression of NF-κB activation and subsequent inflammation. | mdpi.comresearchgate.net |
| PI3K/AKT | Bile Duct Ligation-Induced Liver Fibrosis Model | Inhibited the phosphorylation of PI3K and AKT proteins. | Attenuation of liver fibrosis. | nih.gov |
This compound has been shown to modulate the formyl peptide receptor 1 (FPR1) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, which are involved in oxidative stress and inflammatory responses. mdpi.comresearchgate.net In a model of trinitrobenzene sulfonic acid (TNBS)-induced colitis, this compound was found to regulate oxidative stress via the FPR1 and Nrf2 pathways. nih.gov This modulation was associated with an increase in the abundance of beneficial gut microbiota, such as lactobacilli, which can influence the expression of FPR1 and subsequently regulate oxidative stress levels in the colon. nih.govcjnmcpu.com This suggests that this compound can alleviate colonic inflammation by impacting the interplay between gut microbiota and these signaling pathways. cjnmcpu.com
Table 6: Research Findings on FPR1/NRF2 Pathway Modulation by this compound
| Cell/Model System | Key Findings | Downstream Effects | Reference(s) |
|---|---|---|---|
| TNBS-induced Colitis in Mice | Regulates oxidative stress via the FPR1 and Nrf2 pathways. | Ameliorates the reduction of beneficial microbial communities and reduces colonic inflammatory response. | nih.govcjnmcpu.com |
| Ulcerative Colitis Models | Modulates FPR1 expression, which in turn regulates oxidative stress levels. | Alleviation of colonic inflammation. | nih.gov |
AMPK/CFTR Signaling Pathway Modulation (e.g., Chloride Secretion)
This compound has been shown to modulate the AMP-activated protein kinase (AMPK) and cystic fibrosis transmembrane conductance regulator (CFTR) signaling pathway, which is crucial in regulating chloride secretion in intestinal epithelial cells. nih.govresearchgate.netresearchgate.net Research indicates that this compound can alleviate pyrotinib-induced diarrhea by inhibiting chloride secretion. nih.govresearchgate.net This is achieved by enhancing the phosphorylation of AMPK while concurrently decreasing the protein expression of CFTR. nih.govresearchgate.netresearchgate.net The activation of AMPK is a key event, as it plays a significant role in regulating CFTR chloride channel activity. researchgate.net By increasing AMPK phosphorylation, this compound effectively diminishes chloride secretion, a primary mechanism in certain types of diarrhea. nih.govresearchgate.netresearchgate.net
Regulation of Gene Expression and Protein Levels
This compound influences the expression of a wide range of genes and the levels of their corresponding proteins, which are central to inflammation, apoptosis, angiogenesis, and tissue remodeling.
This compound demonstrates significant anti-inflammatory properties by modulating the expression of various cytokines and chemokines. mdpi.comsigmaaldrich.commdpi.comfrontiersin.org Studies have shown that it can inhibit the production of pro-inflammatory mediators including Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), nitric oxide (NO), and Prostaglandin (B15479496) E2 (PGE2). mdpi.com In mouse microglia, this compound has been observed to decrease the mRNA expression and protein levels of TNF-α and IL-6. researchgate.net It also suppresses the production of pro-inflammatory cytokines such as IL-1β and IL-8 in human mast cells. medchemexpress.com This regulation of cytokine and chemokine expression is a key aspect of its anti-inflammatory effects. sigmaaldrich.commdpi.com
This compound has been found to induce apoptosis in cancer cells by regulating a variety of apoptosis-related proteins. mdpi.comnih.gov It promotes the expression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, while inhibiting the expression of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This modulation of the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis. nih.gov Further research has shown that this compound treatment leads to increased levels of cleaved Caspase-3 and p53, and a decrease in Bcl-2 in tumor tissues. nih.gov The activation of Caspase-9 and Caspase-3 results in the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.commedchemexpress.com Additionally, this compound can induce the release of Cytochrome c from the mitochondria, which further activates the caspase cascade. mdpi.com
| Protein | Effect | Cell/Tissue Type | References |
|---|---|---|---|
| Caspase-3 | Activation/Upregulation | Human colorectal cancer cells (HCT-116), Human lung cancer cells (A549) | mdpi.comnih.gov |
| Caspase-9 | Activation/Upregulation | Human colorectal cancer cells (HCT-116) | nih.gov |
| Poly(ADP-ribose) Polymerase (PARP) | Cleavage | Human mast cells (HMC-1) | mdpi.com |
| Bax | Upregulation | Human colorectal cancer cells (HCT-116) | nih.gov |
| Cytochrome c | Release from mitochondria | Prostate cancer cells | mdpi.com |
| p53 | Upregulation/Activation | Human colorectal cancer cells (HCT-116), Human mast cells (HMC-1) | mdpi.comnih.gov |
| Bcl-2 | Downregulation | Human colorectal cancer cells (HCT-116), Human mast cells (HMC-1) | mdpi.comnih.gov |
This compound exhibits anti-angiogenic activity by targeting key proteins involved in the formation of new blood vessels. mdpi.comnih.govnih.gov It has been shown to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor-A (VEGF-A), two critical regulators of angiogenesis. mdpi.comnih.govnih.gov In studies on gastric precancerous lesions, this compound treatment led to a significant decrease in the protein expression of both HIF-1α and VEGF-A. nih.gov Furthermore, this compound has been found to downregulate the expression of Delta-Like Ligand 4 (DLL4), another important molecule in angiogenesis. mdpi.comnih.govnih.gov The compound's anti-angiogenic effects are also mediated through the inhibition of Matrix Metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix, a crucial step in angiogenesis. mdpi.com
This compound plays a role in regulating the balance between Matrix Metalloproteinases (MMPs) and their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). researchgate.net Specifically, it has been demonstrated to inhibit the expression of MMP-2 and MMP-9. researchgate.net This inhibitory effect is achieved, at least in part, by upregulating the expression of TIMPs. researchgate.net The modulation of the MMP/TIMP system is a key mechanism behind the gastroprotective effects of this compound, as it helps to prevent the degradation of the extracellular matrix in the gastric mucosa. researchgate.net
| Protein | Effect | Context | References |
|---|---|---|---|
| MMP-2 | Inhibition of expression | Ethanol-induced gastric ulcer | researchgate.net |
| MMP-9 | Inhibition of expression | Ethanol-induced gastric ulcer | researchgate.net |
| TIMPs | Upregulation of expression | Ethanol-induced gastric ulcer | researchgate.net |
This compound has been identified as a modulator of key regulators of energy metabolism, particularly Sirtuin-1 (SIRT-1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α). mdpi.comjst.go.jpjst.go.jpijbs.comnih.gov Research has shown that this compound can enhance energy metabolism in skeletal muscle cells by increasing the expression of both SIRT-1 and PGC1α. mdpi.comjst.go.jpjst.go.jpnih.gov This effect is associated with an increase in the phosphorylation of AMP-activated protein kinase (AMPK). mdpi.comjst.go.jpnih.gov The activation of the AMPK/SIRT1/PGC-1α signaling pathway by this compound can lead to improved mitochondrial function and protection against conditions like ulcerative colitis. mdpi.com By boosting glucose absorption and improving skeletal muscle energy metabolism, this compound demonstrates potential in addressing metabolic disorders. mdpi.com
Acetylcholinergic Receptor M3 Synthesis
The muscarinic acetylcholine (B1216132) receptor M3 (CHRM3), a member of the G protein-coupled receptor family, is crucial for mediating various cellular responses to acetylcholine. nih.gov While direct studies on this compound's effect on the synthesis of the M3 receptor are not extensively detailed in the reviewed literature, its relevance is highlighted in the context of complex herbal formulations. For instance, in systems pharmacology analyses of traditional medicines used for conditions like Alzheimer's disease, the M3 receptor is identified as a potential target for various compounds. scienceopen.com Acetylcholine itself, acting through the M3 receptor, has been shown to promote proliferation and invasion in non-small cell lung cancer cells via the EGFR/PI3K/AKT pathway. nih.gov This underscores the importance of M3 receptor activity in cellular processes, although the specific regulatory role of this compound on its synthesis requires further direct investigation.
Indoleamine 2,3-dioxygenase (IDO) Expression
Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme that suppresses immune responses by breaking down the essential amino acid tryptophan. researchgate.netfrontiersin.org In the context of cancer, high IDO expression in tumor cells creates an immunosuppressive microenvironment that facilitates tumor growth. researchgate.netfrontiersin.org
This compound has been shown to counteract this by downregulating IDO expression. sci-hub.se Research indicates that this compound inhibits the interferon-γ (IFN-γ)-induced expression of IDO in lung cancer cells. frontiersin.orgnih.gov This effect is achieved by targeting the Janus kinase 3 (JAK3)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. sci-hub.se this compound directly binds to JAK3, which in turn prevents its phosphorylation and the subsequent phosphorylation and nuclear translocation of STAT3. sci-hub.se By blocking this cascade, this compound effectively inhibits the transcription of the IDO gene. frontiersin.orgsci-hub.se In in vitro studies using LLC lung cancer cells, treatment with this compound at concentrations of 8, 16, and 32 μmol/l significantly reduced IFN-γ-induced IDO expression at both the protein and mRNA levels. researchgate.netfrontiersin.org
Cellular Processes and Organelle Function
Mitochondrial Function and Biogenesis (e.g., ATP Levels, Mitochondrial Mass, Cardiolipin)
This compound has demonstrated significant effects on improving mitochondrial function and promoting biogenesis. nih.govkab.ac.ugnih.gov Mitochondria are vital for cellular energy production, primarily through the synthesis of ATP. jst.go.jp Studies show that this compound can dose-dependently increase total ATP content in C2C12 mouse skeletal muscle cells. jst.go.jp
This enhancement of energy metabolism is linked to the activation of the AMPK/SIRT1/PGC-1α signaling pathway. nih.govnih.gov this compound increases the phosphorylation of AMP-activated protein kinase (AMPK) and the expression of sirtuin-1 (SIRT1). jst.go.jp SIRT1, in turn, can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of mitochondrial biogenesis. nih.govnih.gov The activation of this pathway leads to an increase in mitochondrial mass. jst.go.jp This was observed in C2C12 myotubes where this compound treatment led to higher fluorescence intensities of NAO, a dye that binds to cardiolipin, a phospholipid unique to mitochondrial membranes and essential for the stability of the electron transport chain. jst.go.jpyoutube.comfrontiersin.org In models of ulcerative colitis, this compound was found to attenuate mitochondrial dysfunction. nih.govkab.ac.ug
| Model System | Parameter Measured | Effect of this compound | Associated Pathway |
|---|---|---|---|
| C2C12 Mouse Skeletal Muscle Cells | Total ATP Content | Dose-dependent increase jst.go.jp | AMPK/SIRT1/PGC-1α jst.go.jp |
| C2C12 Myotubes | Mitochondrial Mass (Cardiolipin levels) | Dose-dependent increase jst.go.jp | |
| DSS-induced Colitis Mice / LPS-stimulated IEC-6 Cells | Mitochondrial Dysfunction | Attenuated nih.govkab.ac.ug | AMPK/SIRT1/PGC-1α nih.govnih.gov |
Intestinal Epithelial Barrier Integrity
The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This compound has shown a protective effect on this barrier, particularly under inflammatory conditions like ulcerative colitis (UC). nih.govnih.gov
In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, this compound treatment helped to alleviate the disruption of the intestinal barrier. nih.govnih.gov It reversed the DSS-induced decrease in the expression of key tight junction proteins, occludin and zonula occludens-1 (ZO-1). nih.govnih.gov This was confirmed through both Western blot and immunofluorescence staining of colon tissues. nih.gov In vitro studies using lipopolysaccharide (LPS)-stimulated intestinal epithelial cells (IEC-6) corroborated these findings, showing that this compound could recover cell permeability and increase the levels of occludin and ZO-1. nih.gov The underlying mechanism appears to involve the suppression of the NF-κB-mediated myosin light chain kinase (MLCK) signaling pathway, which is known to regulate tight junction permeability. nih.gov
Neuronal Excitotoxicity and Apoptosis Inhibition
This compound exhibits significant neuroprotective properties by inhibiting neuronal apoptosis induced by excitotoxicity. chemfaces.comnih.gov Glutamate-induced excitotoxicity is a key factor in the pathology of several neurological disorders. chemfaces.comnih.gov
Research has shown that this compound protects primary cultured cerebral cortical neurons from glutamate-induced apoptosis in a concentration-dependent manner. chemfaces.comnih.gov The protective mechanism is mediated, at least in part, through the inhibition of the caspase signaling pathway. chemfaces.commdpi.com Specifically, this compound has been found to markedly attenuate the activity of caspase-3, a key executioner enzyme in apoptosis. mdpi.com It has also shown protective effects against neuronal apoptosis induced by homocysteine, another neurotoxic agent. researchgate.netingentaconnect.com By inhibiting these apoptotic pathways, this compound may hold therapeutic potential for excitotoxicity-mediated neurological diseases. chemfaces.comnih.gov
| Model System | Inducing Agent | Effect of this compound | Proposed Mechanism |
|---|---|---|---|
| Primary Cultured Cerebral Cortical Neurons | Glutamate | Inhibited neuronal apoptosis chemfaces.comnih.gov | Inhibition of caspase signaling pathway (e.g., caspase-3) chemfaces.commdpi.com |
| Primary Cultured Neurons | Homocysteine | Protected from apoptosis researchgate.netingentaconnect.com | Inhibition of Caspase-3 signaling researchgate.net |
Chondrogenic Differentiation of Mesenchymal Stem Cells
This compound has been identified as a molecule that promotes the chondrogenic differentiation of mesenchymal stem cells (MSCs). nih.govchemsrc.comsigmaaldrich.com This process is fundamental for cartilage formation and repair.
The mechanism involves the activation of the Sonic Hedgehog (Shh) signaling pathway. nih.govchemsrc.com Studies using an in vitro Gli reporter gene assay, which measures the activity of a downstream target of Shh signaling, showed that this compound promoted Gli1-mediated transcriptional activity. nih.gov Phenotypic analysis confirmed that treatment with this compound induced MSCs to differentiate into chondrocytes. nih.gov This was evidenced by the increased expression of specific chondrogenic markers, including collagen II, aggrecan, and the master chondrogenic transcription factor, Sox9. nih.gov Furthermore, the expression of Shh and its target gene Gli-1 was significantly increased by this compound, and the inhibition of Shh signaling diminished the chondrogenic effect of the compound. nih.gov
Mast Cell Proliferation
This compound has demonstrated significant effects on the proliferation of mast cells, which are critical players in inflammatory and allergic responses. Research indicates that this compound can inhibit the proliferation of human mast cells, particularly when stimulated by thymic stromal lymphopoietin (TSLP), a cytokine known to be involved in atopic diseases. researchgate.netfrontiersin.orgnih.gov
The anti-proliferative effect of this compound on mast cells is mediated through the regulation of specific signaling pathways. One of the key mechanisms is the downregulation of murine double minute 2 (MDM2) and phosphorylated signal transducer and activator of transcription 6 (pSTAT6) levels in TSLP-treated human mast cells (HMC-1 line). researchgate.netmdpi.comnih.gov This action leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-8 (IL-8). researchgate.netfrontiersin.org
Furthermore, this compound influences the apoptotic pathway in mast cells. It has been observed to decrease the levels of the anti-apoptotic protein Bcl-2 and procaspase-3, while concurrently increasing the levels of the tumor suppressor protein p53, activated caspase-3, and cleaved poly (ADP-ribose) polymerase (PARP). researchgate.netmdpi.comnih.gov This shift towards a pro-apoptotic state contributes to the control of mast cell populations. In studies with LAD2 human mast cells, this compound also diminished TSLP-induced proliferation and the production of inflammatory cytokines. researchgate.net
The table below summarizes the molecular targets of this compound in the inhibition of mast cell proliferation.
| Molecular Target | Effect of this compound | Cellular Outcome |
| pSTAT6 | Downregulation | Inhibition of TSLP-induced proliferation |
| MDM2 | Downregulation | Inhibition of TSLP-induced proliferation |
| p53 | Upregulation | Promotion of apoptosis |
| Bcl-2 | Downregulation | Promotion of apoptosis |
| Procaspase-3 | Downregulation | Promotion of apoptosis |
| Caspase-3 | Upregulation of activation | Promotion of apoptosis |
| Cleaved PARP | Upregulation | Promotion of apoptosis |
| Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) | Reduction in production | Attenuation of inflammatory response |
This table provides a summary of the observed effects of this compound on various molecular targets within mast cells, as documented in referenced studies.
Microbiome Modulation
This compound has been shown to exert a modulatory effect on the gut microbiome, influencing the structure and composition of the intestinal flora. This modulation is considered a key aspect of its therapeutic activities, particularly in the context of intestinal inflammation.
Research has demonstrated that this compound can alter the gut microbiota in preclinical models. In a mouse model of ulcerative colitis induced by trinitrobenzene sulfonic acid (TNBS), treatment with this compound was found to ameliorate the reduction of beneficial microbial communities. mdpi.comnih.gov Specifically, a significant increase in the population of Lactobacilli was observed, which is associated with the regulation of oxidative stress in the colon. mdpi.comnih.gov
Another study investigating the effects of this compound in a rat model of pyrotinib-induced diarrhea revealed significant shifts in the intestinal flora. researchgate.net The administration of this compound led to an enrichment of bacteria from the phylum Verrucomicrobia and the genus Akkermansia. researchgate.net Conversely, the proportions of potentially pathogenic bacteria, such as those belonging to the family Erysipelotrichaceae and the genus Clostridium, were reduced. researchgate.net These findings suggest that this compound can promote the growth of beneficial bacteria while limiting the abundance of potentially harmful ones, thereby contributing to the restoration of a healthier gut microbial balance. researchgate.net
The table below details the observed changes in the relative abundance of specific gut bacteria following treatment with this compound.
| Bacterial Taxon | Effect of this compound Treatment |
| Lactobacillus | Increased abundance |
| Verrucomicrobia | Enriched |
| Akkermansia | Enriched |
| Erysipelotrichaceae | Reduced proportion |
| Clostridium | Reduced proportion |
This table summarizes the modulatory effects of this compound on the relative abundance of different bacterial taxa within the gut, based on findings from preclinical studies. mdpi.comnih.govresearchgate.net
The modulation of the gut microbiota by this compound is accompanied by changes in the production of microbial metabolites, which can have profound effects on host physiology. A key finding is the influence of this compound on the levels of the secondary bile acid, lithocholic acid.
In a study on pyrotinib-induced diarrhea in rats, metabolomics analysis revealed that this compound treatment led to a significant increase in the content of lithocholic acid. researchgate.netnih.gov While pyrotinib (B611990) administration decreased lithocholic acid levels, the co-administration of this compound restored these levels. researchgate.net This is noteworthy as secondary bile acids like lithocholic acid are known to play roles in regulating intestinal and immune homeostasis.
The same study identified other metabolites that were significantly altered by this compound. The table below presents a summary of these changes.
| Metabolite | Change Induced by this compound |
| Lithocholic Acid | Increased |
| 4-Hydroxybutyric Acid | Altered |
| Benzaldehyde | Altered |
| L-Proline | Altered |
| 5-Hydroxyvaleric Acid | Altered |
| 3-Hydroxybenzyl Alcohol Glucoside | Altered |
This table outlines the significant alterations in fecal metabolite levels observed in rats treated with this compound. The most pronounced variation was seen in lithocholic acid levels. researchgate.net
Pharmacokinetics and Metabolism
Absorption Characteristics
The absorption of Atractylenolide III has been investigated using various models, including in vitro Caco-2 cell monolayers and in vivo rat studies. The Caco-2 cell model is a well-established method for predicting human intestinal absorption of drugs. researchgate.net Studies predict that this compound has good human intestinal absorption and Caco-2 permeability. plantaedb.com
In vivo studies in rats demonstrate that this compound is rapidly absorbed after oral administration. tandfonline.comfigshare.comfrontiersin.org One study reported a time to maximum plasma concentration (Tmax) of approximately 0.85 hours. frontiersin.org Another investigation involving an extract of Atractylodes also showed a Tmax of about 1 hour for this compound. tandfonline.comfigshare.com
The absorption process of this compound appears to be a passive transport mechanism, as suggested by studies using the everted rat gut sac model. tandfonline.comfigshare.com These studies showed that absorption was linear with different concentrations and occurred throughout the small intestine, with the highest absorption rate observed in all intestinal segments. tandfonline.comfigshare.com
Table 1: Predicted ADMET Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.
| Property | Prediction | Score | Source |
|---|---|---|---|
| Human Intestinal Absorption | + | 0.9966 | plantaedb.com |
| Caco-2 Permeability | + | 0.8305 | plantaedb.com |
| Blood Brain Barrier | + | 0.5500 | plantaedb.com |
| Human Oral Bioavailability | + | 0.6714 | plantaedb.com |
Metabolic Pathways and Enzymes Involved
The metabolism of this compound is a complex process primarily mediated by oxidative reactions involving cytochrome P450 (CYP450) enzymes. rsc.orgakjournals.comresearchgate.net
Oxidative metabolism is the principal route for the transformation of this compound in the body. rsc.org This process is mainly catalyzed by CYP450 enzymes, which are iron-containing oxygenases. rsc.orgresearchgate.net Studies using biomimetic models of CYP450 have demonstrated that the oxygenation of this compound occurs through a mechanism involving hydrogen atom abstraction followed by an oxygen rebound. rsc.org Density functional theory (DFT) calculations have confirmed that oxidative transformation likely happens at the 4th and 10th carbon positions of the this compound molecule. rsc.org It has also been noted that Atractylenolide II can be oxidized to form this compound, a process that can be catalyzed by CYP450 enzymes. akjournals.comfrontiersin.org
In vivo studies in rats have led to the identification of a large number of this compound metabolites. One comprehensive study characterized a total of 53 metabolites in rat plasma, urine, and feces. oup.com The metabolic transformations observed include a variety of reactions, demonstrating extensive biotransformation. oup.com
The primary metabolic pathways identified for this compound include:
Hydroxylation
Dihydroxylation
Oxidation
Methylation
Hydrogenation
Glycosylation
Sulfonation
Conjugation with glucuronic acid, cysteine, and N-acetylcysteine oup.com
In rat plasma, the oxygenated form of this compound was found to be maintained at higher levels than the parent compound after oral administration. rsc.org
Potential Drug-Drug Interactions
Given that this compound is metabolized by and can interact with drug-metabolizing enzymes, there is a potential for drug-drug interactions. Research has shown that this compound can inhibit the activity of certain UDP-glucuronosyltransferase (UGT) isoforms, specifically UGT2B7. nih.govmayway.commdpi.com UGTs are phase II metabolic enzymes responsible for the glucuronidation of various drugs and endogenous compounds. mayway.com Inhibition of UGT2B7 could potentially affect the metabolism and clearance of co-administered drugs that are substrates for this enzyme. nih.gov Due to these inhibitory effects on metabolic enzymes, attention to possible side effects is warranted when combining atractylenolides with other medications. researchgate.net
In Vivo and In Vitro Pharmacokinetic Studies
Pharmacokinetic parameters for this compound have been determined in both in vivo and in vitro settings.
In vivo studies in rats following oral administration of this compound have shown that it fits a two-compartment model. frontiersin.org The compound is absorbed and eliminated rapidly. frontiersin.org One study reported an elimination half-life (t1/2) of 0.85 hours, an apparent volume of distribution (Vd) of 5.48 L/kg, and a total plasma clearance (CL) of 4.63 L/h/kg. frontiersin.org Another study using an extract found that the three main atractylenolides (I, II, and III) were absorbed quickly and were best described by a two-compartment model. tandfonline.comfigshare.com
In vitro studies using Caco-2 cells have been employed to assess intestinal permeability, a key factor in oral absorption. researchgate.netwindows.net The predicted high permeability from these models aligns with the rapid absorption observed in vivo. plantaedb.comtandfonline.comfigshare.comfrontiersin.org
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Tmax | 0.85 ± 0.01 | hours | frontiersin.org |
| Elimination Half-life (t1/2) | 0.85 ± 0.01 | hours | frontiersin.org |
| Apparent Volume of Distribution (Vd) | 5.48 ± 0.23 | L/kg | frontiersin.org |
| Total Plasma Clearance (CL) | 4.63 ± 0.65 | L/h/kg | frontiersin.org |
Structure Activity Relationship Sar Studies
Correlations Between Chemical Structure and Pharmacological Effects
Atractylenolide III is a sesquiterpene lactone characterized by a tricyclic structure. sci-hub.se Its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, are attributed to this core scaffold and its functional groups. researchgate.netnih.gov The presence of a butenolide ring (a type of lactone) is a critical feature. For instance, the anti-inflammatory properties of this compound are linked to its ability to modulate pathways like NF-κB and MAPK. sci-hub.se The oxygenated nature of this compound, particularly the hydroxyl group at the 8th carbon position, distinguishes it from other atractylenolides and is crucial for some of its specific biological interactions. sci-hub.seresearchgate.net
Research has shown that the bioactivity of atractylenolides is dependent on their specific chemical structures. This compound, along with Atractylenolide I, exhibits significant anti-inflammatory and neuroprotective activities. researchgate.netnih.gov Studies have also pointed to its role in modulating oxidative stress and apoptosis, further highlighting the connection between its structure and its multi-organ protective effects. mdpi.com
Specific Structural Motifs (e.g., B-C Ring Similarity to Serotonin)
A noteworthy finding in the SAR of this compound is the structural similarity of its B-C ring system, which contains a butenolide moiety, to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). researchgate.netnih.govmdpi.com This resemblance has been proposed to be the basis for its antagonistic activity at serotonin receptors. researchgate.netnih.govmdpi.com This interaction is believed to contribute to its observed effects in animal models of hallucinations, where it has shown inhibitory action against responses induced by a 5-HT2A/2C receptor agonist. nih.govmdpi.com The butenolide ring is considered a key pharmacophore, and its structural design could be a template for developing new compounds with potential therapeutic applications targeting the serotonin system. researchgate.netnih.gov
Comparative Analysis with Related Atractylenolides (e.g., Atractylenolide I, Atractylenolide II)
Atractylenolide I, II, and III share a common tricyclic eudesmane-type sesquiterpenoid skeleton but differ in their functional groups, leading to variations in their pharmacological profiles. sci-hub.semdpi.com
This compound vs. Atractylenolide II: this compound is an oxidized form of Atractylenolide II. mdpi.com The primary structural difference is the presence of a hydroxyl group (-OH) at position 8 in this compound. sci-hub.se This hydroxylation appears to enhance certain activities, such as anti-inflammatory effects, where this compound is often reported as more potent than Atractylenolide II. mdpi.commdpi.com In contrast, Atractylenolide II has demonstrated notable anti-cancer activities. researchgate.netnih.gov
This compound vs. Atractylenolide I: this compound can be dehydrated to form Atractylenolide I, which features a double bond in the B-ring. sci-hub.semdpi.com Both compounds exhibit strong anti-inflammatory and neuroprotective effects. researchgate.netnih.gov However, some studies suggest that Atractylenolide I may have more pronounced anti-cancer effects in specific cell lines, such as leukemia cells, where this compound showed less significant inhibition. sci-hub.se
The interconversion between these three compounds, with Atractylenolide II being a precursor to this compound, which can then be converted to Atractylenolide I, highlights the subtle yet critical role of oxidation and dehydration in defining their biological activities. researchgate.netmdpi.com
| Compound | Key Structural Feature | Primary Reported Activities |
|---|---|---|
| Atractylenolide I | Double bond at position 8-9 | Anti-cancer, anti-inflammatory, neuroprotective researchgate.netnih.gov |
| Atractylenolide II | Saturated at position 8 | Anti-cancer researchgate.netnih.gov |
| This compound | Hydroxyl group at position 8 | Anti-inflammatory, neuroprotective researchgate.netnih.gov |
Molecular Docking and Computational Approaches (e.g., Jak3 Protein Binding, Density Functional Theory for Oxidative Transformation)
Computational methods have provided deeper insights into the molecular interactions of this compound.
Molecular Docking and Jak3 Protein Binding: Molecular docking studies have been employed to understand the anti-cancer and immunomodulatory effects of this compound. These studies predicted that this compound binds to the Janus kinase 3 (Jak3) protein. nih.govnih.gov The binding is stabilized by hydrophobic and van der Waals forces, and importantly, a hydrogen bond is formed between an oxygen atom in the lactone ring of this compound and the amino acid residue Leucine 905 (Leu905) of the Jak3 protein. sci-hub.senih.govnih.gov This interaction is thought to inhibit the phosphorylation of Jak3 and the subsequent STAT3 signaling pathway, which is crucial for tumor growth and immune response modulation. mdpi.comnih.gov The binding energy for this interaction has been calculated to be -7.02 kcal/mol. nih.gov
Density Functional Theory (DFT) for Oxidative Transformation: Density Functional Theory (DFT) calculations have been used to study the metabolism and transformation of this compound. researchgate.netrsc.org These computational studies confirmed that oxidative transformations preferentially occur at the 4th and 10th carbon positions of the molecule. researchgate.netrsc.org This aligns with experimental observations of this compound metabolism, where it is oxygenated by enzymes like cytochrome P450. researchgate.netrsc.org These theoretical models help to explain the biosynthetic and metabolic pathways involving this compound. researchgate.net
| Computational Method | Target/Process Studied | Key Findings |
|---|---|---|
| Molecular Docking | Jak3 Protein Binding | Binds to the active site, forming a hydrogen bond with Leu905. sci-hub.senih.govnih.gov Binding energy of -7.02 kcal/mol. nih.gov |
| Density Functional Theory (DFT) | Oxidative Transformation | Confirmed that oxidation occurs at the C4 and C10 positions. researchgate.netrsc.org |
Analytical Methodologies for Research
Quantification in Biological Samples (e.g., Plasma, Plant Extracts)
Accurate quantification of Atractylenolide III in biological samples such as plasma and plant extracts is fundamental for pharmacokinetic studies and quality control. Researchers primarily employ advanced chromatographic techniques for this purpose.
A simple, rapid, and selective analytical method using Ultra-Performance Liquid Chromatography-Ion Trap Mass Spectrometry (UPLC-IT-MS) has been developed and validated for the quantification of this compound in rat plasma. akjournals.comresearchgate.net This method is instrumental in pharmacokinetic analyses following the oral administration of plant extracts containing the compound. akjournals.comresearchgate.net
The separation is typically performed on a C18 column. akjournals.comresearchgate.net Mass detection is carried out in positive ion mode, with an electrospray ionization (ESI) source optimized to detect this compound at a mass-to-charge ratio (m/z) of 249.1. akjournals.comresearchgate.net A full-scan mode can be applied for detecting the molecular ion [M+H]⁺ of this compound, which has been acquired at an m/z of 248.93. nih.gov The method's validation confirms its accuracy and reliability for quantifying this compound in biological samples. akjournals.comresearchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | UPLC-Ion Trap MS | akjournals.comresearchgate.net |
| Column | C18 | akjournals.comresearchgate.net |
| Mobile Phase | Isocratic elution of 0.1% formic acid in water–acetonitrile (B52724) (45:55, v/v) | akjournals.comresearchgate.net |
| Ionization Mode | Positive ESI | researchgate.net |
| Detection m/z | 249.1 | akjournals.comresearchgate.net |
| Internal Standard | Bergapten (m/z 217.0) | akjournals.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (MS), are cornerstone techniques for the separation and analysis of this compound. nih.govphcog.com These methods are used for both qualitative and quantitative evaluation of the compound in complex mixtures like the rhizome of Atractylodes macrocephala. akjournals.com The combination of HPLC with MS (HPLC-MS) provides a sensitive and reliable platform for the simultaneous quantification of multiple bioactive components, including this compound, from plasma samples. nih.gov
Effective sample preparation is critical to remove interfering substances from biological matrices and isolate the target analyte. Liquid-liquid extraction (LLE) is a widely used and efficient technique for preparing plasma samples for this compound analysis. akjournals.comscioninstruments.com
The LLE process involves the exchange of compounds between two immiscible solvents, typically an aqueous phase (the plasma sample) and an organic phase. scioninstruments.comphenomenex.com For this compound, ethyl acetate (B1210297) is a commonly used organic solvent. akjournals.comresearchgate.net The procedure generally includes:
Adding ethyl acetate to the plasma sample. akjournals.com
Vigorous mixing (e.g., vortexing) to facilitate the transfer of this compound from the aqueous plasma to the organic solvent. akjournals.com
Centrifugation to separate the two liquid phases. akjournals.comnih.gov
Transferring the upper organic layer to a clean tube. akjournals.comnih.gov
Evaporating the organic solvent to dryness, often under a stream of nitrogen gas. akjournals.comnih.gov
Reconstituting the residue in a suitable solvent, such as methanol, for injection into the chromatography system. nih.gov
This method has demonstrated high efficiency, with an extraction recovery for this compound reported to be between 94.17% and 99.15%. akjournals.com Furthermore, the matrix effect, which assesses the influence of other components in the sample on the analytical signal, was found to be not significant, ensuring the accuracy of the quantification. akjournals.com
| Parameter | Value Range | Source |
|---|---|---|
| Extraction Recovery | 94.17% – 99.15% | akjournals.com |
| Matrix Effect | 91.13% – 110.75% | akjournals.com |
Spectroscopic and Spectrometric Analysis for Structure Elucidation (e.g., NMR, Mass Spectrometry, UV, IR, Circular Dichroism)
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and spectrometric techniques. hawaii.edutaylorandfrancis.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Mass Spectrometry (MS) : This technique is essential for determining the molecular weight and elemental formula of the compound. taylorandfrancis.com For this compound, mass detection has identified the molecular ion [M+H]⁺ at an m/z of 248.93. nih.gov Tandem mass spectrometry (MS/MS or MS²) and further fragmentation analysis (MS³) provide insights into the structure by breaking the molecule into smaller, identifiable pieces. Fragmented ions for this compound have been detected at m/z 230.96 and 163.01. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H- and ¹³C-NMR spectra are indispensable for mapping the carbon-hydrogen framework of the molecule. nih.gov These techniques reveal the connectivity of atoms and provide crucial information about the relative stereochemistry of the compound.
Infrared (IR) and Ultraviolet (UV) Spectroscopy : IR spectroscopy helps identify the functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (-OH), by measuring the absorption of infrared radiation. nih.gov UV spectroscopy provides information about conjugated systems within the molecule. nih.gov The structure of this compound has been confirmed using these spectrometric methods. nih.gov
Circular Dichroism (CD) : CD spectroscopy is used to investigate the stereochemical properties of chiral molecules like this compound, providing information about its absolute configuration.
Cellular and Molecular Assays for Activity Evaluation
To understand the biological effects of this compound at the cellular level, various in vitro assays are employed. These assays are crucial for screening potential therapeutic activities and understanding mechanisms of action.
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. pcbis.frresearchgate.netresearchgate.net The principle of the assay is based on the metabolic activity of living cells. nih.gov Mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. pcbis.frmdpi.com This water-insoluble formazan is then solubilized, and the intensity of the purple color is measured using a spectrophotometer. nih.gov The amount of formazan produced is directly proportional to the number of living, metabolically active cells. pcbis.frmdpi.com
RT-qPCR and Western Blot for Gene and Protein Expression
Quantitative Reverse Transcription PCR (RT-qPCR) and Western Blot are fundamental techniques employed to investigate the effects of this compound on gene and protein expression levels.
RT-qPCR is utilized to quantify messenger RNA (mRNA) transcripts, providing insights into how this compound modulates gene expression. For instance, studies have used RT-PCR to show that this compound can inhibit the expression of TNF-alpha mRNA in LPS-stimulated peritoneal macrophages nih.gov. In research on sepsis-mediated lung injury, RT-qPCR demonstrated that this compound could enhance the expression of the anti-apoptotic gene Bcl-2, while concurrently reducing the expression of pro-apoptotic genes like Bax and caspase-3 researchgate.netnih.gove-century.us.
Western Blot analysis complements these findings by detecting and quantifying specific proteins. This technique has been instrumental in confirming the effects of this compound at the protein level. Research has shown that this compound can attenuate the lipopolysaccharide (LPS)-induced synthesis of inducible nitric oxide synthase (iNOS) protein in macrophages nih.gov. In studies on epithelial-mesenchymal transition (EMT), Western blotting revealed that this compound increased the expression of epithelial markers like E-cadherin and ZO-1, while decreasing mesenchymal markers such as vimentin and N-cadherin in a dose-dependent manner nih.gov. Furthermore, this method has been used to detect changes in signaling pathways, for example, showing that this compound treatment increases the phosphorylation of AMPK (p-AMPK) nih.gov. In apoptosis studies, Western blots have confirmed the increased activation of caspase-9 and caspase-3 and the cleavage of PARP in lung cancer cells treated with this compound medchemexpress.com.
Table 1: Effects of this compound on Gene and Protein Expression
| Target Gene/Protein | Analytical Method | Cell/Tissue Type | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| TNF-alpha | RT-PCR | Peritoneal Macrophages | Inhibition of mRNA expression | nih.gov |
| iNOS | Western Blot | Peritoneal Macrophages | Attenuation of protein synthesis | nih.gov |
| Bcl-2 | qRT-PCR, Western Blot | Myocardial Cells | Upregulation of mRNA and protein expression | researchgate.netnih.gove-century.us |
| Bax | qRT-PCR, Western Blot | Myocardial Cells | Downregulation of mRNA and protein expression | researchgate.netnih.gove-century.us |
| Caspase-3 | qRT-PCR, Western Blot | Myocardial Cells | Inhibition of activity/expression | researchgate.netnih.gove-century.us |
| E-cadherin, ZO-1 | Western Blot | Intestinal Epithelial Cells (IEC-6) | Increased expression | nih.gov |
| N-cadherin, Vimentin | Western Blot | Intestinal Epithelial Cells (IEC-6) | Decreased expression | nih.gov |
| p-AMPK | Western Blot | Intestinal Epithelial Cells (IEC-6) | Increased expression | nih.gov |
| Active Caspase-9, -3 | Western Blot | Lung Cancer Cells (A549) | Increased active forms | medchemexpress.com |
| Cleaved PARP | Western Blot | Lung Cancer Cells (A549) | Increased cleavage | medchemexpress.com |
Immunofluorescence Staining
Immunofluorescence is a staining technique that utilizes fluorescently labeled antibodies to detect specific target antigens within cells or tissues ijdvl.comstainsfile.com. This method is crucial for visualizing the subcellular localization and distribution of proteins. The process typically involves fixing cells to preserve their structure, permeabilizing them to allow antibody access, and then incubating with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to a fluorophore nih.govnih.gov.
Luciferase Assay
The luciferase assay is a highly sensitive and widely used reporter gene assay in molecular biology to study gene expression and cellular signaling nih.govmultispaninc.comorigene.com. The system works by introducing a genetic construct into cells, where the gene for luciferase is placed under the control of a specific promoter or regulatory element of interest nih.gov. The firefly luciferase enzyme catalyzes the oxidation of D-luciferin, a reaction that requires ATP and produces light nih.govnih.gov. The amount of light emitted is measured with a luminometer and is directly proportional to the activity of the promoter multispaninc.com. Renilla luciferase, which uses a different substrate (coelenterazine) and does not require ATP, is often used in dual-luciferase assays to normalize the results and control for transfection efficiency origene.comnih.gov. While this is a powerful tool for investigating pathways that this compound might affect, specific studies employing luciferase assays to directly investigate the compound's mechanism of action are not detailed in the available research.
Chromatin Immunoprecipitation (ChIP) Assay
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell's natural context sigmaaldrich.comnih.govdiagenode.com. This assay allows researchers to determine whether a specific protein, such as a transcription factor or a modified histone, is associated with a specific genomic region in vivo nih.gov.
The general workflow involves cross-linking proteins to DNA in living cells, typically with formaldehyde sigmaaldrich.comthermofisher.com. The chromatin is then extracted and sheared into smaller fragments thermofisher.com. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. Finally, the cross-links are reversed, and the associated DNA is purified and analyzed by methods like qPCR, microarrays (ChIP-chip), or next-generation sequencing (ChIP-seq) sigmaaldrich.comthermofisher.com. Although ChIP assays are a critical tool for studying gene regulation and epigenetics, specific applications of this methodology in research on this compound have not been prominently documented.
ATP Assay and NAO Staining for Mitochondrial Assessment
The assessment of mitochondrial function is critical in understanding the cellular effects of this compound. This can be achieved through methods like ATP assays and specific fluorescent staining.
An ATP assay measures the total amount of adenosine triphosphate, the primary energy currency of the cell, which is largely produced through mitochondrial respiration oncotarget.com. A decrease in ATP levels can indicate compromised mitochondrial function. In research on brown adipose tissue, treatment with this compound was found to reduce ATP content, suggesting an effect on mitochondrial energy production nih.gov.
Glucose Uptake Assay
Glucose uptake assays are essential experimental procedures for measuring the transport of glucose into cells, a key process in cellular metabolism revvity.com. These assays are commonly used to screen for compounds that may influence insulin (B600854) sensitivity and glucose homeostasis nih.gov. The methodology often involves incubating cells with a glucose analog, such as 2-deoxy-D-glucose (2-DG) or the fluorescent analog 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG) researchgate.netnih.gov. Once transported into the cell, 2-DG is phosphorylated, trapping it inside and allowing for its quantification, often through radiometric or colorimetric methods revvity.comnih.gov. The amount of analog taken up by the cells reflects the rate of glucose transport . While this assay is a standard method for investigating metabolic effects, specific studies detailing the direct impact of this compound on glucose uptake in cell models were not identified in the provided research.
Bioassays for Acaricidal Activity
Bioassays are critical for determining the biological activity of compounds like this compound against specific organisms. The acaricidal (mite-killing) properties of this compound have been evaluated using specialized bioassays against house dust mites, such as Dermatophagoides farinae and Dermatophagoides pteronyssinus nih.govnih.gov.
The fabric-circle residual contact bioassay is one such method. In this assay, a defined amount of the test compound is applied to a piece of fabric. Mites are then exposed to the treated fabric, and mortality is assessed after a specific time, typically 24 hours. This method allows for the determination of the median lethal dose (LD50), which is the dose required to kill 50% of the test population nih.gov.
The vapor-phase toxicity bioassay is used to assess the fumigant effect of a compound. In these tests, mites are exposed to the vapor of the compound in a sealed container without direct contact. The results from these assays indicated that the acaricidal effect of this compound was primarily due to its action in the vapor phase nih.govnih.gov.
Table 2: Acaricidal Activity of this compound (24h LD50)
| Mite Species | Bioassay Method | LD50 Value (mg/m²) | Reference |
|---|---|---|---|
| Dermatophagoides farinae | Fabric-Circle Residual Contact | 103.3 | nih.govnih.gov |
| Dermatophagoides pteronyssinus | Fabric-Circle Residual Contact | 73.8 | nih.govnih.gov |
These studies concluded that this compound demonstrates significant acaricidal activity, warranting further investigation as a potential agent for controlling house dust mites nih.govnih.gov.
MQAE Chloride Fluorescent Probe
The MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide) chloride fluorescent probe is a specialized analytical tool used for the measurement of intracellular chloride ion (Cl⁻) concentrations. This probe is cell-permeable, allowing it to be utilized in both in vitro and in vivo experimental settings. The fundamental principle of MQAE as a chloride indicator lies in its fluorescence quenching mechanism. The fluorescence intensity of MQAE is inversely proportional to the concentration of chloride ions; as the Cl⁻ concentration increases, the fluorescence emitted by the probe decreases. This quenching effect is primarily due to a collisional mechanism between the chloride ions and the excited state of the fluorophore.
MQAE is excitable at a wavelength of approximately 355 nm and emits fluorescence at around 460 nm. A key advantage of MQAE is its relative insensitivity to pH changes within the physiological range, which enhances its reliability for measuring chloride concentrations in biological systems. Its application is prevalent in various research areas, including neuroscience and cell biology, for studying ion transport and channel activity. While MQAE is a valuable tool for such investigations, its specific application in research pertaining to this compound has not been documented in available scientific literature.
Animal Models for In Vivo Pharmacological Studies
In vivo pharmacological studies are crucial for understanding the physiological and therapeutic effects of chemical compounds in a living organism. Various animal models are employed to investigate the pharmacokinetics, efficacy, and safety of substances like this compound. The selection of an animal model is dependent on the specific research question, with rodents being the most commonly used for initial preclinical assessments.
Mice
Mice are frequently utilized in the study of this compound to explore its therapeutic potential in various disease models. These studies have provided significant insights into its anti-inflammatory and neuroprotective properties.
| Study Focus | Key Findings |
|---|---|
| Silicosis-induced pulmonary fibrosis | This compound was found to alleviate silicotic fibrosis by improving autophagy dysfunction and reducing cell apoptosis in the pulmonary tissues of a silicosis mouse model. nih.gov |
| Thermogenesis | In C57BL/6J mice, this compound promoted the activation of brown and white adipose tissue, suggesting a potential role in regulating metabolism and treating hypothermia. nih.gov |
| Anti-inflammatory effects | This compound exhibited significant inhibitory effects on xylene-induced ear edema and acetic acid-induced peritoneal capillary permeability in mice, demonstrating its anti-inflammatory activity. nih.gov |
Rats
| Study Focus | Key Findings |
|---|---|
| Pharmacokinetics and Metabolism | Studies in rats have been conducted to determine the plasma pharmacokinetics of this compound. nih.gov Additionally, research has focused on its in vivo metabolism, identifying oxygenated metabolites in plasma samples after oral administration. nih.govrsc.orgrsc.org |
| Gastroprotective Effects | In Wistar rats, this compound significantly reduced gastric ulcers induced by ethanol (B145695). nih.gov |
| Neuroprotective Effects | In a rat model of Alzheimer's disease induced by intracerebroventricular-streptozotocin, this compound was shown to improve cognitive impairment by mitigating Tau protein phosphorylation, neuroinflammation, and oxidative stress. nih.gov |
Zebrafish
The zebrafish (Danio rerio) model, particularly in its embryonic stage, is utilized for toxicological screening of compounds.
| Study Focus | Key Findings |
|---|---|
| Developmental Toxicity | In a study investigating the developmental toxicity of atractylenolides, this compound did not induce significant toxic effects in zebrafish embryos, in contrast to Atractylenolide I and II which showed concentration-dependent mortality and hepatotoxicity. nih.gov |
Other Animal Models
No in vivo studies utilizing rabbits, guinea pigs, hamsters, dogs, or primates for the pharmacological evaluation of this compound were identified in the reviewed scientific literature.
Preclinical Toxicity and Safety Research
In Vitro Cytotoxicity Assessments
The cytotoxic effects of Atractylenolide III have been evaluated on various cell lines, including normal and cancerous cells.
Further research on human leukemia cell line HL-60 and mouse leukemia cell line P-388 showed that this compound had no significant inhibitory effects on the growth of these tumor cells. nih.gov However, it was noted that Atractylon (B190628), another compound isolated from Atractylodes ovata, showed low cytotoxicity against primary cultures of normal human peripheral blood mononuclear cells. nih.gov
In the context of non-cancerous cells, one study found that while Atractylenolide I enhanced coumarin-induced hepatotoxicity in HepG2 cells, the addition of Astragaloside IV did not further increase this toxicity. nih.gov
| Cell Line | Compound | Observation | Source |
|---|---|---|---|
| Caco-2 | This compound | Cytotoxicity > 480 mol/L | mdpi.comnih.gov |
| HL-60 (Human Promyeloleukemic) | This compound | No significant inhibition | nih.govchemfaces.com |
| Lung Cancer Cells | This compound | No significant inhibitory effect at 2–512 μmol/l | nih.gov |
| P-388 (Mouse Leukemia) | This compound | No significant inhibition | nih.gov |
Acaricidal Toxicity
This compound has demonstrated significant acaricidal properties, particularly against house dust mites.
In a study evaluating its effectiveness, this compound was tested against adult Dermatophagoides farinae and Dermatophagoides pteronyssinus mites. nih.govresearchgate.netnih.govepa.gov The results, based on a fabric-circle residual contact bioassay, showed the following LD50 values after 24 hours:
Against D. farinae : The LD50 of this compound was 103.3 mg/m². nih.govresearchgate.netnih.govepa.gov This was found to be five times more toxic than N,N-diethyl-m-toluamide (Deet) and 1.7 times more active than dibutyl phthalate. nih.govresearchgate.netnih.govepa.gov However, it was less toxic than benzyl (B1604629) benzoate (B1203000), which had an LD50 of 45.8 mg/m². nih.govresearchgate.netnih.govepa.gov
Against D. pteronyssinus : The LD50 of this compound was 73.8 mg/m². nih.govresearchgate.netnih.govepa.gov This was eight times more active than Deet and 2.5 times more toxic than dibutyl phthalate. nih.govresearchgate.netnih.govepa.gov It was slightly less effective than benzyl benzoate, which had an LD50 of 46.0 mg/m². nih.govresearchgate.netnih.govepa.gov
The study also investigated the vapor-phase toxicity of this compound and found it to be effective in closed containers, suggesting that its primary mode of action is as a fumigant. nih.govresearchgate.netnih.govepa.gov These findings indicate that this compound has potential for development as a natural agent for controlling house dust mites. researchgate.netnih.govepa.gov
| Mite Species | Compound | LD50 (mg/m²) | Comparison to Other Acaricides | Source |
|---|---|---|---|---|
| Dermatophagoides farinae | This compound | 103.3 | 5x more toxic than Deet; 1.7x more active than dibutyl phthalate; less toxic than benzyl benzoate | nih.govresearchgate.netnih.govepa.gov |
| Atractylon | 136.2 | 4x more toxic than Deet; 1.3x more active than dibutyl phthalate | nih.govresearchgate.netnih.govepa.gov | |
| Benzyl benzoate | 45.8 | - | nih.govresearchgate.netnih.govepa.gov | |
| Deet | - | - | nih.govresearchgate.netnih.govepa.gov | |
| Dermatophagoides pteronyssinus | This compound | 73.8 | 8x more active than Deet; 2.5x more toxic than dibutyl phthalate; slightly less effective than benzyl benzoate | nih.govresearchgate.netnih.govepa.gov |
| Atractylon | 72.1 | 8x more active than Deet; 2.5x more toxic than dibutyl phthalate | nih.govresearchgate.netnih.govepa.gov | |
| Benzyl benzoate | 46.0 | - | nih.govresearchgate.netnih.govepa.gov | |
| Deet | - | - | nih.govresearchgate.netnih.govepa.gov |
Clinical Safety Considerations
Currently, there are no reported negative effects of this compound in clinical trials. mdpi.com However, it is important to note that research into its clinical safety is still ongoing. One review highlighted that although Atractylenolides are rapidly absorbed, their metabolism is slow, which may not necessitate solubilization studies. researchgate.netnih.gov
Drug-Drug Interaction Potential related to Metabolic Enzymes
The potential for drug-drug interactions with this compound is an area of consideration due to its effects on metabolic enzymes. researchgate.netnih.gov this compound is known to be metabolized, primarily through oxygenation, by cytochrome P450 (CYP450) enzymes. rsc.orgresearchgate.net Studies have shown that the oxygenated form of this compound can be maintained at higher levels than the original compound in rat plasma. rsc.orgresearchgate.net
The inhibitory effects of atractylenolides on metabolic enzymes suggest that caution is needed when co-administering them with other drugs. researchgate.netnih.gov Research has indicated that Atractylenolide II competitively inhibits UGT2B7, a key enzyme in the metabolism of zidovudine, which could lead to interactions. latamjpharm.org Furthermore, in silico predictions have identified potential inhibition of cytochrome P450 enzymes as a possible cause for drug-drug interactions. makhillpublications.co The expression of various drug transporters and metabolic enzymes, such as UGT1A1, can also be altered in certain disease states, which could affect the metabolism of this compound. frontiersin.org
Future Research Directions and Translational Perspectives
Elucidation of Further Molecular Mechanisms and SAR Gaps
While significant strides have been made in understanding the pharmacological effects of Atractylenolide III, several gaps in knowledge regarding its molecular mechanisms and structure-activity relationships (SAR) remain. Future research should focus on a more granular exploration of the signaling pathways it modulates. Although its influence on pathways like NF-κB, MAPK, JAK/STAT, and PI3K/Akt is established, the precise upstream and downstream targets, as well as potential pathway crosstalk, require further investigation. mdpi.comjst.go.jpfrontiersin.org For instance, while it's known to inhibit the phosphorylation of key proteins in these pathways, the direct molecular interactions leading to this inhibition are not fully understood. mdpi.comnih.gov
A significant gap exists in the comprehensive understanding of its structure-activity relationship. researchgate.netsci-hub.se While the butenolide ring has been suggested to play a role in its activity, a systematic analysis of how modifications to different parts of the this compound scaffold affect its various biological activities is lacking. researchgate.net For example, identifying the specific structural features responsible for its potent anti-inflammatory versus its neuroprotective effects could lead to the design of more selective and potent analogs. researchgate.net Research is needed to clarify the structure-function relationship of its constituents and their potential synergistic or antagonistic effects. sci-hub.se
Potential Synergistic and Antagonistic Effects with Other Compounds
The potential for this compound to act in concert with other compounds to enhance therapeutic efficacy is a promising area of future research. Studies have suggested that the combination of multiple compounds, including this compound, may act synergistically to produce neuroprotective effects. tandfonline.comtandfonline.com For instance, when combined with atractylenolide I, atractylenolide II, levistolide A, and ferulic acid, it showed synergistic protection of neuronal cells. tandfonline.com
Further investigation into synergistic combinations is warranted. For example, its anti-inflammatory properties could be combined with other natural or synthetic anti-inflammatory agents to achieve a more potent effect at lower doses, potentially reducing side effects. tandfonline.comtandfonline.com In the context of cancer, exploring its synergy with conventional chemotherapeutic drugs could reveal new combination therapies that overcome drug resistance or enhance tumor cell killing. amegroups.org One study showed that this compound enhances the anti-neoplastic efficacy of docetaxel (B913) in gastric cancer cells. amegroups.org
Conversely, the potential for antagonistic interactions also needs to be explored. It is crucial to investigate whether this compound could interfere with the metabolism or efficacy of other drugs when co-administered. Understanding these interactions is vital for its safe and effective clinical application, particularly in patients taking multiple medications. Research into the synergistic and antagonistic effects of Atractylodes macrocephala constituents is still needed. sci-hub.se
Translational Research Towards Clinical Applications
Translating the promising preclinical findings of this compound into clinical applications requires a focused and strategic approach across several disease areas.
Specific Cancer Types: Preclinical studies have demonstrated the anti-cancer potential of this compound in various cancers, including lung, gastric, and colorectal cancer. frontiersin.orgspandidos-publications.comfrontiersin.orgmaxapress.com Future translational research should focus on well-designed clinical trials to evaluate its efficacy and safety in specific cancer patient populations. francis-press.com For instance, its ability to inhibit angiogenesis and modulate the tumor microenvironment suggests its potential as an adjunct therapy in solid tumors. frontiersin.org Research indicates that this compound may inhibit breast tumor angiogenesis. frontiersin.org It has also been shown to induce apoptosis in human lung carcinoma cells and downregulate pro-inflammatory cytokines in the tumor microenvironment. frontiersin.orgisciii.es
Inflammatory Conditions: Given its potent anti-inflammatory properties, this compound holds promise for treating a range of inflammatory diseases. mdpi.comjst.go.jp Clinical studies could explore its efficacy in conditions like rheumatoid arthritis, inflammatory bowel disease (ulcerative colitis), and even sepsis-induced lung injury. mdpi.comfrontiersin.org Its ability to modulate multiple inflammatory pathways, including NF-κB and MAPK, makes it an attractive candidate for diseases with complex inflammatory pathologies. mdpi.comjst.go.jp Research has shown it can ameliorate intestinal inflammation and improve mitochondrial function in colitis models. jst.go.jpfrontiersin.org
Neurological Disorders: The neuroprotective effects of this compound, including its anti-inflammatory and antioxidant activities, suggest its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as ischemic stroke. researchgate.netfrontiersin.orgmdpi.comfrontiersin.org Future translational research should aim to conduct clinical trials to assess its ability to slow disease progression and improve cognitive or motor function in these patients. frontiersin.org Studies have shown it can prevent learning and memory impairment and protect neurons from apoptosis. researchgate.net It has also been shown to ameliorate cerebral ischemic injury and neuroinflammation. frontiersin.org
Gastrointestinal Diseases: this compound has demonstrated gastroprotective effects and the ability to regulate gastrointestinal function. francis-press.comacs.org This suggests its potential application in treating conditions like gastric ulcers and inflammatory bowel disease. acs.org Clinical trials could be designed to evaluate its efficacy in promoting mucosal healing and reducing inflammation in the gastrointestinal tract. francis-press.com It has been shown to have gastroprotective activity against acute gastric ulcers. acs.org
Novel Drug Design and Development based on this compound Scaffold
The chemical scaffold of this compound presents a valuable starting point for the design and development of novel therapeutic agents. Medicinal chemists can utilize its core structure to synthesize a library of derivatives with modified functional groups. This approach, known as scaffold-based drug design, aims to optimize the pharmacological properties of the parent compound, such as potency, selectivity, and pharmacokinetic profile. acs.org
One promising direction is the development of novel Lysine Specific Demethylase 1 (LSD1) inhibitors for the treatment of Alzheimer's disease. By modifying the Atractylodes sesquiterpenoid scaffold, researchers have already created novel compounds with enhanced LSD1 inhibitory activity. acs.org Further optimization of this scaffold could lead to the discovery of potent and selective drugs for neurodegenerative disorders. acs.org
Another avenue for drug design is to create derivatives that specifically target key protein interactions in disease pathways. For example, by understanding how this compound binds to proteins like JAK3, it may be possible to design analogs with improved binding affinity and inhibitory activity. nih.gov Molecular docking studies have already predicted the binding site of this compound on JAK3, providing a basis for rational drug design. nih.gov The synthesis of this compound derivatives has been explored, for instance, by first hydrolyzing atractylenolide I to produce this compound and then condensing it with various carboxylic acid derivatives. acs.org
Exploration of Bioavailability and Advanced Formulation Strategies
A critical hurdle in the clinical translation of many natural products, including this compound, is their often-low bioavailability. Future research must address this challenge by thoroughly investigating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for determining appropriate dosing regimens and predicting its in vivo efficacy.
To overcome poor bioavailability, the development of advanced formulation strategies is paramount. Techniques such as nanoformulation, including the use of nanoparticles, liposomes, and solid lipid nanoparticles, can enhance the solubility, stability, and absorption of this compound. isciii.es For example, encapsulating this compound in nanoparticles could protect it from degradation in the gastrointestinal tract and facilitate its transport across biological membranes. isciii.es
Another approach is the development of self-microemulsifying drug delivery systems (SMEDDS), which can improve the oral bioavailability of poorly water-soluble compounds. mdpi.com By formulating this compound into such systems, it may be possible to significantly increase its concentration in the bloodstream after oral administration. Fermentation with probiotics like Lactobacillus has also been suggested as a method to potentially enhance the bioavailability and absorption of compounds like this compound. researchgate.net
Q & A
Q. How is ASCT2 dependency confirmed in this compound's anti-fibrotic effects?
Q. What controls are essential when assessing this compound's off-target effects in transcriptional assays?
- Answer : Include ASCT2-negative cell lines (e.g., LO2) and pharmacological inhibitors (e.g., GPNA, an ASCT2 blocker). Use scrambled shRNA and vehicle controls (DMSO < 0.1%) to exclude nonspecific effects .
Data Interpretation & Reporting
Q. How are conflicting results in this compound's chondrogenic vs. fibrotic roles addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
